1-Tosyl-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)16-10-8-12-3-2-9-15-14(12)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZZTVUYQKEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363174 | |
| Record name | 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-02-8 | |
| Record name | 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine from 7-Azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmacologically active compounds. The tosylation of the nitrogen atom on the pyrrole ring of 7-azaindole serves as a crucial step in protecting the indole nitrogen, thereby enabling regioselective functionalization at other positions of the bicyclic system. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, forming the core structure of numerous kinase inhibitors and other therapeutic agents. The synthesis of derivatives often requires the protection of the pyrrole nitrogen to prevent undesired side reactions and to direct substitution to specific positions on the aromatic rings. The tosyl group is a robust and widely used protecting group for this purpose due to its stability under various reaction conditions and the relative ease of its subsequent removal. This guide details a standard laboratory procedure for the N-tosylation of 7-azaindole.
Reaction Scheme and Data Presentation
The synthesis of this compound proceeds via the reaction of 7-azaindole with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base. The base facilitates the deprotonation of the pyrrole nitrogen, which then acts as a nucleophile, attacking the sulfur atom of the tosyl chloride and displacing the chloride ion.
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 7-Azaindole | 1.0 eq |
| p-Toluenesulfonyl Chloride | 1.2 eq |
| Triethylamine (TEA) | 1.5 eq |
| 4-Dimethylaminopyridine (DMAP) | 0.1 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
7-Azaindole
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (1.0 equivalent). Dissolve the 7-azaindole in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of 7-azaindole).
-
Addition of Base and Catalyst: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.5 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents).
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at or near 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (7-azaindole) is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound from 7-azaindole.
Caption: Workflow for the Synthesis of this compound.
Conclusion
The N-tosylation of 7-azaindole is a fundamental and efficient method for the protection of the pyrrole nitrogen, facilitating further synthetic manipulations. The protocol described herein provides a reliable and high-yielding route to this compound. This technical guide serves as a valuable resource for researchers engaged in the synthesis of complex molecules based on the 7-azaindole scaffold, particularly in the context of drug discovery and development.
An In-depth Technical Guide to the Chemical Properties of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-Tosyl-7-azaindole, is a pivotal chemical intermediate in the field of medicinal chemistry and organic synthesis. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a significant scaffold found in numerous biologically active compounds, including kinase inhibitors.[1][2] The attachment of a tosyl (p-toluenesulfonyl) group to the pyrrole nitrogen serves as a robust protection strategy, enabling chemists to perform selective reactions on other parts of the molecule. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols associated with this compound, offering valuable insights for professionals in drug discovery and development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While some physical data like the precise melting and boiling points are not extensively reported in the literature, related data from its parent compound, 7-azaindole, provides useful context.
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| Synonym | N-Tosyl-7-azaindole | [5] |
| CAS Number | 348640-02-8 | [4] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [3][4] |
| Molecular Weight | 272.32 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal (inferred) | |
| Melting Point | No data available. (Parent 7-azaindole: 104-107 °C) | |
| Boiling Point | No data available | [4] |
| Storage | Sealed in a dry place at room temperature | [4] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the characterization of this compound. Below is a summary of the expected spectroscopic signatures based on its chemical structure.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the pyridine, pyrrole, and tosyl rings. - Methyl Protons: A characteristic singlet peak around 2.4 ppm for the methyl group on the tosyl substituent. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). - Methyl Carbon: A signal around 21 ppm for the tosyl methyl group. |
| Infrared (IR) | - S=O Stretch: Strong characteristic absorption bands for the sulfonyl group around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). - C=C and C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic rings. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 272.32). |
Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by its function as a protected form of 7-azaindole, which allows for controlled functionalization.
Role as a Protected Intermediate
The tosyl group effectively shields the pyrrole nitrogen, preventing its participation in reactions and increasing the compound's stability under certain conditions. This protection is essential for directing reactions to other positions on the heterocyclic core.
Regioselective C-H Functionalization
A key application of N-tosyl protection is enabling regioselective functionalization. Research has demonstrated that this compound undergoes a smooth, regioselective C-H sulfenylation at the C-3 position when reacted with sulfonyl chlorides in the presence of tetra-n-butylammonium iodide (TBAI).[5][6] The tosyl group was identified as the optimal protecting group for this transformation compared to other sulfonyl variants.[5]
Caption: C-3 Sulfenylation Reaction Workflow.
Deprotection of the Tosyl Group
The removal of the tosyl group is a critical step to unveil the final 7-azaindole derivative. This deprotection is typically achieved under basic conditions. A common and effective method, adapted from protocols for N-tosylated indoles, involves the use of cesium carbonate in a mixture of methanol and tetrahydrofuran (THF).[7]
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. 348640-02-8|this compound|BLD Pharm [bldpharm.com]
- 5. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 6. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Strategic Role of the Tosyl Protecting Group in the Functionalization of 7-Azaindole
An In-Depth Technical Guide
This guide provides an in-depth technical analysis of the p-toluenesulfonyl (tosyl) protecting group in the chemistry of 7-azaindole. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and modification of this critical heterocyclic scaffold. We will explore the strategic rationale for employing the tosyl group, its influence on the reactivity of the 7-azaindole core, and provide field-proven protocols for its introduction and removal.
The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern drug discovery. As a bioisostere of indole, it frequently enhances key pharmacological properties such as solubility, metabolic stability, and target binding affinity by introducing a hydrogen bond acceptor in the six-membered ring.[1][2] This has led to its incorporation into numerous clinically approved drugs, particularly kinase inhibitors like Vemurafenib.[2][3]
However, the synthetic utility of the 7-azaindole nucleus is complicated by the pyrrolic N-H proton. This site is nucleophilic and acidic, interfering with a wide range of reactions, including metal-catalyzed cross-couplings, deprotonation-driven functionalizations, and reactions involving strong bases.[4] Therefore, temporary protection of this nitrogen is not merely a tactical step but a strategic necessity to unlock the full synthetic potential of the scaffold.
Why the Tosyl Group? A Strategic Selection
While many N-protecting groups exist, the tosyl group is frequently employed in 7-azaindole chemistry for several compelling reasons.[4][5]
-
Robust Stability: The N-tosyl sulfonamide bond is exceptionally stable across a broad spectrum of reaction conditions, including strongly acidic and basic media (within limits), oxidation, reduction (excluding dissolving metal reductions), and, critically, the palladium-catalyzed cross-coupling reactions essential for building molecular complexity.[6]
-
Electron-Withdrawing Nature: As a potent electron-withdrawing group, the tosyl moiety significantly alters the electronic landscape of the 7-azaindole ring. It decreases the nucleophilicity of the pyrrole ring, rendering it less susceptible to undesired electrophilic attack.
-
Modulation of Reactivity for C-H Functionalization: This electron-withdrawing effect is pivotal for modern synthetic methods. It acidifies the C-H bonds, particularly at the C-3 position, facilitating regioselective deprotonation (lithiation) and directed metalation reactions.[7][8] This allows for precise functionalization that is otherwise difficult to achieve on the unprotected heterocycle.
-
Predictable Influence: Its impact on reactivity is well-documented, allowing chemists to reliably predict regiochemical outcomes in subsequent functionalization steps.
The selection of the tosyl group is therefore a deliberate choice to pacify the N-H group while simultaneously activating the carbon framework for controlled, regioselective modifications.
Experimental Workflow: N-Tosylation of 7-Azaindole
The introduction of the tosyl group is a reliable and high-yielding transformation. The following protocol represents a validated, standard procedure.
Protocol 1: N-Tosylation of 7-Azaindole
Objective: To protect the pyrrole nitrogen of 7-azaindole with a p-toluenesulfonyl (tosyl) group.
Materials:
-
7-Azaindole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole (1.0 eq).
-
Solvation: Dissolve the 7-azaindole in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of 7-azaindole will be observed.
-
Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) dissolved in a minimum amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with EtOAc and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-tosyl-7-azaindole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Causality and Trustworthiness: The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the 7-azaindole, creating the nucleophile required to attack tosyl chloride.[9] Performing the reaction at 0 °C controls the initial exothermic reaction. The aqueous workup neutralizes any remaining base and removes water-soluble byproducts, ensuring a clean isolation of the desired product.
Caption: N-Tosylation of 7-azaindole via deprotonation and subsequent nucleophilic attack.
Directing Subsequent Functionalization
With the nitrogen protected, the N-tosyl-7-azaindole becomes a versatile substrate for building molecular complexity. The tosyl group's electronic influence is key to controlling the regioselectivity of various C-H functionalization reactions.
-
Halogenation: Electrophilic halogenation, for instance with N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS), proceeds with high regioselectivity at the C-3 position, which remains the most electron-rich carbon on the pyrrole ring despite the deactivating effect of the tosyl group.[8][10] This provides a crucial handle for subsequent cross-coupling reactions.
-
Metal-Catalyzed Cross-Coupling: N-tosyl-3-iodo-7-azaindole is an excellent substrate for Suzuki, Stille, and Sonogashira cross-coupling reactions.[10][11] The tosyl group's stability under these palladium-catalyzed conditions is a major advantage. For example, in the synthesis of ALK kinase inhibitors, a 1-tosyl-3-iodo-5-bromo-7-azaindole intermediate undergoes two successive and regioselective palladium-catalyzed cross-coupling reactions to install different substituents at the C-3 and C-5 positions.[10]
Caption: Key functionalization pathways for N-Tosyl-7-azaindole.
The Critical Step: Tosyl Group Deprotection
The removal of the tosyl group is often the final step before revealing the target molecule. While its stability is an asset during synthesis, it can make deprotection challenging. The choice of method must be compatible with the newly installed functional groups.
Comparison of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Limitations & Incompatibilities |
| Mild Basic Hydrolysis | Cs₂CO₃ (3 eq), THF/MeOH | Very mild, high yielding, tolerates many functional groups (esters, bromides).[14][15] | Can be slow for electron-rich indoles (though faster for azaindoles).[14] |
| Strong Basic Hydrolysis | NaOH or KOH, EtOH/H₂O, Reflux | Inexpensive and powerful. | Harsh conditions can cleave esters, amides, and other base-labile groups.[4] |
| Nucleophilic Cleavage | NaN₃, DMF or DMSO, RT | Neutral conditions, clean reaction.[4] | Requires polar aprotic solvent; azide is a potent nucleophile that may react elsewhere. |
| Reductive Cleavage | Mg/MeOH | Effective for many sulfonamides. | Reducing conditions may affect nitro groups, alkynes, or other reducible functionalities. |
For 7-azaindoles, the cesium carbonate method is often superior. Azaindoles have lower pKa values than their indole counterparts, making the N-Ts bond more labile and susceptible to nucleophilic attack by methanol, facilitated by the base.[14] This allows the deprotection to proceed efficiently at room temperature.[14]
Protocol 2: Deprotection of N-Tosyl-7-Azaindole using Cesium Carbonate
Objective: To selectively remove the N-tosyl group from a functionalized 7-azaindole derivative.
Materials:
-
N-Tosyl-7-azaindole derivative
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Preparation: Dissolve the N-tosyl-7-azaindole derivative (1.0 eq) in a 2:1 mixture of THF and MeOH.
-
Reagent Addition: Add cesium carbonate (3.0 eq) to the solution.
-
Reaction: Stir the mixture at ambient temperature. For 7-azaindoles, the reaction is often complete within 0.5 to 2 hours.[14] Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (reflux) can be applied.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Extraction: Add water to the residue and extract with EtOAc (3x).
-
Washing: Combine the organic layers and wash with brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected 7-azaindole. Further purification can be performed if necessary.
Self-Validating System: The byproducts of this reaction are methyl p-toluenesulfonate and cesium salts, which are readily removed during the aqueous workup, ensuring a high purity of the final product.[14] The mildness of the conditions preserves the integrity of most functional groups installed in previous steps.
Caption: Proposed mechanism for Cs₂CO₃-mediated detosylation in methanol.
Conclusion
The tosyl group is a powerful strategic tool in 7-azaindole chemistry. It serves not only as a robust shield for the reactive N-H bond but also as a crucial director of reactivity, enabling precise and regioselective C-H functionalization through modern synthetic methods. Its ability to withstand a wide array of reaction conditions, coupled with the development of mild and selective deprotection protocols, solidifies its role as a first-choice protecting group for complex synthetic campaigns in pharmaceutical and materials science. Understanding the causality behind its application—from electronic modulation to selective removal—is essential for any scientist working to harness the full potential of the 7-azaindole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 13. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Spectroscopic Characterization of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of a complete, published dataset for this specific molecule, this guide leverages data from its parent compound, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), and the related compound 1-tosylpyrrole to provide a detailed and predictive analysis of its spectroscopic properties.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound based on the analysis of its constituent parts and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | 7.5 - 7.7 | d | ~3.5 | Shifted downfield due to tosyl group. |
| H-3 | 6.6 - 6.8 | d | ~3.5 | |
| H-4 | 7.9 - 8.1 | dd | ~8.0, 1.5 | |
| H-5 | 7.1 - 7.3 | dd | ~8.0, 4.5 | |
| H-6 | 8.2 - 8.4 | dd | ~4.5, 1.5 | |
| Tosyl-CH₃ | 2.3 - 2.5 | s | - | |
| Tosyl-Ar-H | 7.2 - 7.4 | d | ~8.5 | Ortho to SO₂ |
| Tosyl-Ar-H | 7.8 - 8.0 | d | ~8.5 | Ortho to CH₃ |
Note: Predictions are based on data for 7-azaindole and N-tosylpyrrole derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 125 - 128 | |
| C-3 | 108 - 112 | |
| C-4 | 120 - 123 | |
| C-5 | 118 - 121 | |
| C-6 | 145 - 148 | |
| C-7a | 148 - 151 | |
| C-9 (C-3a) | 128 - 131 | |
| Tosyl-CH₃ | 21 - 22 | |
| Tosyl-C-SO₂ | 135 - 138 | |
| Tosyl-C-CH₃ | 144 - 146 | |
| Tosyl-Ar-CH | 127 - 130 | |
| Tosyl-Ar-CH | 129 - 132 |
Note: Predictions are based on data for 7-azaindole and N-tosylpyrrole derivatives.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3200 | Medium | C-H stretching (aromatic) |
| 1590 - 1610 | Medium | C=C stretching (aromatic) |
| 1370 - 1390 | Strong | Asymmetric SO₂ stretching |
| 1170 - 1190 | Strong | Symmetric SO₂ stretching |
| 1120 - 1140 | Strong | S-N stretching |
| 700 - 900 | Strong | C-H out-of-plane bending |
Note: Predictions are based on characteristic vibrational modes of N-tosylated heterocycles.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Fragmentation Pathway |
| [M]⁺ | 272.07 | Molecular Ion |
| [M - SO₂]⁺ | 208.08 | Loss of sulfur dioxide |
| [M - C₇H₇O₂S]⁺ | 117.05 | Loss of tosyl group |
| [C₇H₇SO₂]⁺ | 155.02 | Toluenesulfonyl cation |
| [C₇H₇]⁺ | 91.05 | Tropylium ion |
Note: The molecular formula for this compound is C₁₄H₁₂N₂O₂S.
Experimental Protocols
Synthesis of this compound
A general procedure for the N-tosylation of 7-azaindole is as follows:
-
Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq) or n-butyllithium (n-BuLi, 1.1 eq), portion-wise. Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.
-
Tosylation: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular weight and elemental composition of the synthesized compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization.
Signaling Pathways
While this compound itself is primarily a synthetic intermediate, the 1H-pyrrolo[2,3-b]pyridine core is a prominent scaffold in the development of kinase inhibitors. Derivatives of this heterocycle have been shown to target various signaling pathways implicated in cancer and inflammatory diseases. For instance, substituted 1H-pyrrolo[2,3-b]pyridines have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B), which are key components of the RAS-RAF-MEK-ERK and cAMP signaling pathways, respectively. Further functionalization of the this compound intermediate allows for the exploration of these and other critical cellular signaling cascades.
An In-depth Technical Guide to the Stability of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (also known as N-Tosyl-7-azaindole) under acidic conditions. Due to a lack of direct quantitative kinetic studies in the published literature, this document synthesizes information from related chemical principles, including the acid-catalyzed hydrolysis of sulfonamides and the inherent reactivity of the 7-azaindole scaffold. The guide outlines the theoretical basis for the compound's stability, proposes a likely degradation mechanism, and provides a summary of conditions reported for the acidic cleavage of N-tosyl groups on related heterocyclic systems. Furthermore, it includes a general protocol for systematically evaluating the acidic stability of this compound.
Introduction
This compound is a key intermediate in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors. The tosyl group serves as a robust protecting group for the nitrogen atom of the 7-azaindole core, facilitating various synthetic transformations.[1] Understanding the stability of this compound in acidic environments is critical for drug development processes, including formulation, storage, and assessing potential degradation pathways in vivo. This guide aims to provide a detailed understanding of its stability profile under such conditions.
Core Stability Principles
The stability of this compound in an acidic medium is governed by two primary factors: the reactivity of the N-tosyl (sulfonamide) bond and the behavior of the bicyclic 7-azaindole core.
-
N-Tosyl Group: The tosyl group is generally considered a stable protecting group for amines and is resistant to cleavage under many conditions. The resulting sulfonamide is significantly less basic and nucleophilic than the parent amine. Deprotection typically requires strongly acidic conditions or reductive methods.[1] This inherent stability suggests that this compound is likely to be stable under mild acidic conditions.
-
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Nucleus: The 7-azaindole scaffold contains a pyrrole ring fused to a pyridine ring. The pyridine nitrogen is basic and will be protonated in acidic media. This protonation can influence the electronic distribution within the aromatic system and potentially affect the stability of the N-S bond.[2] Additionally, the pyrrole ring itself can be susceptible to polymerization under strongly acidic conditions, although the N-tosyl group mitigates this by withdrawing electron density.[3]
Proposed Mechanism of Acid-Catalyzed Hydrolysis
While specific kinetic data is unavailable, the acid-catalyzed hydrolysis of this compound is expected to follow a mechanism analogous to that of other sulfonamides and amides.[4][5] The process is initiated by protonation and culminates in the cleavage of the nitrogen-sulfur bond.
The key steps are proposed as follows:
-
Protonation of the 7-Azaindole Ring: The most basic site on the molecule is the pyridine nitrogen (N7). Therefore, the initial and predominant equilibrium in an acidic solution will be the protonation of this nitrogen.
-
Protonation of the Sulfonyl Group: A subsequent, less favorable protonation occurs on one of the sulfonyl oxygen atoms. This step is crucial as it increases the electrophilicity of the sulfur atom.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic sulfur atom, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the pyrrole nitrogen atom, making the 7-azaindole a better leaving group.
-
Cleavage of the N-S Bond: The nitrogen-sulfur bond is cleaved, releasing the protonated 7-azaindole and p-toluenesulfonic acid.
-
Deprotonation: The protonated 7-azaindole is deprotonated to yield the final 7-azaindole product.
The following diagrams illustrate these logical and mechanistic relationships.
Logical workflow for the acidic degradation of the title compound.
Proposed mechanistic pathway for acid-catalyzed hydrolysis.
Data Presentation: Acidic Conditions for N-Tosyl Cleavage
No quantitative stability data for this compound was found in the literature. However, reports on the deprotection of N-tosyl indoles and related heterocycles under acidic conditions can provide qualitative insights into its stability. The conditions required for cleavage are generally harsh, suggesting good stability under milder acidic pH.
| Reagent System | Substrate Type | Conditions | Outcome | Reference |
| p-TsOH, Microwave | Tosylated Poly-L-proline | Not specified | Quantitative deprotection | [6] |
| Perchloric acid-acetic acid | Primary/Secondary Aromatic Amines | Not specified | Efficient deprotection | [6] |
| Strongly Acidic Conditions | General N-Tosyl Amines | Not specified | Deprotection | [1] |
Experimental Protocol: Assessment of Acidic Stability
To quantitatively assess the stability of this compound, a standard forced degradation study can be employed.
Objective: To determine the degradation rate of this compound at various acidic pH values and temperatures.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Buffers of various pH (e.g., pH 1, 2, 4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation: a. For each acidic condition (e.g., 0.1 M HCl, pH 2 buffer), add a small aliquot of the stock solution to a known volume of the acidic medium to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). b. Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C, 80°C). c. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample. d. Neutralize the sample immediately with an appropriate base (if necessary) to quench the degradation reaction. e. Dilute the sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis: a. Develop and validate an HPLC method capable of separating the parent compound from its potential degradants (7-azaindole and p-toluenesulfonic acid). b. Analyze the samples from the forced degradation study. c. Quantify the peak area of the this compound peak at each time point.
-
Data Analysis: a. Plot the percentage of the remaining parent compound against time for each condition. b. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.
The following diagram outlines the experimental workflow.
Workflow for assessing the acidic stability of the title compound.
Conclusion
Based on fundamental chemical principles, this compound is expected to exhibit considerable stability under mild acidic conditions. The N-tosyl group is a robust protecting group, and its cleavage requires harsh acidic conditions, typically involving elevated temperatures. The most probable degradation pathway involves initial protonation of the pyridine nitrogen, followed by a slower, rate-determining acid-catalyzed hydrolysis of the sulfonamide bond. For researchers in drug development, this implies that the compound is likely stable during formulation and in the acidic environment of the stomach, but quantitative forced degradation studies are essential to confirm its stability profile and identify potential degradants.
References
Solubility Profile of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules. Understanding the solubility of this compound in common organic solvents is crucial for its synthesis, purification, formulation, and screening in drug development pipelines.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends based on its chemical structure and provides detailed experimental protocols for determining its solubility in various organic solvents.
Predicted Solubility of this compound
Based on the constituent parts of the molecule—a polar 7-azaindole core and a non-polar tosyl group—this compound is anticipated to be soluble in a range of common organic solvents. The parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is known to be soluble in methanol. The addition of the tosyl group generally increases solubility in less polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Protic Solvents | Methanol | Soluble | The parent 7-azaindole is soluble in methanol. |
| Ethanol | Soluble | Similar to methanol, expected to solvate the polar core. | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Highly Soluble | A strong organic solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, a common solvent for organic synthesis. | |
| Acetonitrile | Soluble | A polar aprotic solvent often used in chromatography and as a reaction medium. | |
| Acetone | Soluble | A moderately polar solvent, likely to dissolve the compound. | |
| Tetrahydrofuran (THF) | Soluble | A common ether solvent with moderate polarity. | |
| Aprotic Non-Polar Solvents | Dichloromethane (DCM) | Soluble | The tosyl group should enhance solubility in chlorinated solvents. |
| Chloroform | Soluble | Similar to dichloromethane. | |
| Ethyl Acetate | Soluble | A moderately polar solvent commonly used in chromatography and extractions. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods should be employed. The two primary types of solubility measurements are kinetic and thermodynamic solubility.
Thermodynamic Solubility (Equilibrium Method)
This method determines the solubility of a compound when the dissolved solute is in equilibrium with the undissolved solid material. It represents the true equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer with a calibration curve.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Kinetic Solubility (Precipitation from Stock Solution)
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation Induction: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature, during which precipitation may occur.
-
Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the concentration in the clear supernatant after filtration or centrifugation can be determined by HPLC-UV or UV spectroscopy.[1]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.
References
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole core, a bioisostere of the endogenous indole nucleus, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to form crucial hydrogen bond interactions have cemented its status as a "privileged scaffold" in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 7-azaindole derivatives, with a focus on their role in kinase inhibition and the broader landscape of drug discovery.
Discovery and Bioisosteric Rationale
The journey of 7-azaindole from a chemical curiosity to a key pharmacophore is rooted in the concept of bioisosterism. As a structural analog of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom, 7-azaindole offers a modified physicochemical profile while retaining the ability to mimic the parent structure's interactions with biological targets.[1] This substitution enhances aqueous solubility and can introduce an additional hydrogen bond acceptor, potentially leading to improved binding affinity and pharmacokinetic properties.[2]
The most significant breakthrough for the 7-azaindole scaffold came with the discovery of Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAF V600E mutant kinase.[3][4] This discovery, stemming from a fragment-based screening and structure-based design approach, highlighted the ability of the 7-azaindole core to form key hydrogen bonds within the ATP-binding site of kinases.[3]
Key Therapeutic Applications and Quantitative Data
The versatility of the 7-azaindole scaffold is evident in its application across a wide range of therapeutic areas, most notably in oncology.[5] Derivatives have been developed as potent inhibitors of various kinases, including BRAF, PI3K, CDK9, and FGFR4, as well as other targets like the Orai calcium channel.[3][6][7][8][9]
BRAF Inhibitors
Vemurafenib stands as a landmark achievement in targeted cancer therapy. Its development has transformed the treatment of BRAF V600E-mutant melanoma.[3][10]
Table 1: In Vitro Inhibitory Activity of Vemurafenib [3]
| Target | IC50 (nM) | Assay Type | Notes |
| BRAF V600E | 31 | Biochemical | Potent inhibition of the mutant kinase. |
| Wild-Type BRAF | 100 | Biochemical | ~3-fold selectivity for the mutant form. |
| p-MEK | 11 | Cell-based (Malme-3M) | Inhibition of downstream signaling. |
| Cell Proliferation (A375, Malme-3M) | 10-50 | Cell-based | Potent anti-proliferative effect in BRAF V600E mutant melanoma cells. |
| Cell Proliferation (C8161) | >10,000 | Cell-based | No significant effect on BRAF wild-type cells. |
PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in many cancers. Several series of 7-azaindole derivatives have been developed as potent PI3K inhibitors.[2][6][11]
Table 2: In Vitro Activity of Selected 7-Azaindole Based PI3Kγ Inhibitors [6]
| Compound | PI3Kγ IC50 (nM) | PI3Kα/γ Selectivity | PI3Kδ/γ Selectivity | THP-1 Cellular IC50 (μM) |
| 12 | 2.6 | 379 | 290 | 0.22 |
| 25 | 2.5 | >4000 | >4000 | 0.14 |
| 28 | 3.3 | >3030 | >3030 | 0.040 |
| 61 | 13 | >769 | >769 | 0.16 |
| 62 | 15 | >667 | >667 | 0.15 |
| 64 | 12 | >833 | >833 | 0.11 |
Experimental Protocols: Foundational Syntheses
The construction of the 7-azaindole core has been a subject of extensive research, with several key methodologies developed over the years.
Chichibabin Cyclization for 2-Phenyl-7-azaindole
A classical approach to forming the 7-azaindole ring system is through the Chichibabin reaction. The following protocol describes the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile.[12]
Protocol 1: Synthesis of 2-Phenyl-7-azaindole [12]
-
Preparation of LDA: In a flame-dried, argon-purged flask, dissolve diisopropylamine (2.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (2.1 equivalents) dropwise. Stir the mixture for 30 minutes at -78 °C and then warm to 0 °C for 15 minutes before cooling to -40 °C.
-
Reaction with Picoline: To the freshly prepared LDA solution at -40 °C, add 2-fluoro-3-picoline (1.0 equivalent) dropwise. Stir the resulting blood-red solution for 60 minutes at -40 °C.
-
Addition of Benzonitrile: Add benzonitrile (1.2 equivalents) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.
-
Quench and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-7-azaindole.
Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles
Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions to construct the 7-azaindole scaffold, offering a high degree of flexibility and functional group tolerance.[13]
Protocol 2: Two-Step Synthesis of 2-Substituted 7-Azaindoles [13]
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 equivalent) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add the terminal alkyne (1.2 equivalents).
-
Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) to the mixture.
-
Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure. Purify the crude 2-amino-3-(alkynyl)pyridine intermediate by column chromatography.
Step 2: C-N Cyclization
-
Dissolve the purified 2-amino-3-(alkynyl)pyridine (1.0 equivalent) in toluene.
-
Add potassium tert-butoxide (1.2 equivalents) and a catalytic amount of 18-crown-6 (0.1 equivalents).
-
Heat the mixture at 65 °C and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 2-substituted 7-azaindole by column chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for a deeper understanding of the role of 7-azaindole derivatives.
The BRAF-MEK-ERK Signaling Pathway and Vemurafenib's Point of Intervention
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and proliferation. Mutations in BRAF, such as the V600E mutation, lead to constitutive activation of this pathway, driving oncogenesis.[14] Vemurafenib acts by selectively inhibiting the mutated BRAF kinase.
Caption: The BRAF-MEK-ERK signaling pathway with Vemurafenib inhibition.
Generalized Experimental Workflow for Synthesis and Evaluation
The discovery and development of novel 7-azaindole derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the development of 7-azaindole derivatives.
Conclusion and Future Perspectives
The discovery and development of 7-azaindole derivatives represent a triumph of medicinal chemistry. From its humble beginnings as a bioisostere of indole to its central role in blockbuster drugs like Vemurafenib, the 7-azaindole scaffold has proven its immense value. The ongoing exploration of this privileged structure continues to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly uncover new applications for this versatile core, further solidifying its importance in the ongoing quest for innovative medicines.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Tosyl-1H-pyrrolo[2,3-b]pyridine: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, appearance, and synthetic approaches for 1-Tosyl-1H-pyrrolo[2,3-b]pyridine. This compound serves as a key intermediate in the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors for various therapeutic targets. This document is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Physicochemical Properties
Quantitative data for this compound and its parent compound, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), are summarized below. While specific experimental data for the tosylated derivative is limited in publicly available literature, the properties of the parent compound provide a useful baseline.
| Property | This compound | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| CAS Number | 348640-02-8 | 271-63-6[1] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | C₇H₆N₂[1] |
| Molecular Weight | 272.32 g/mol | 118.14 g/mol [1] |
| Appearance | White to off-white solid (inferred from derivatives) | White to light yellow to light orange powder or crystals |
| Melting Point | Data not available | 104.0 to 107.0 °C |
| Boiling Point | Data not available | 270 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, N,N-dimethylformamide, and tetrahydrofuran (inferred from synthetic protocols of derivatives). | Soluble in methanol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=CC=CN=C12 | c1cncc2c1ccn2 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the tosylation of the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine. This reaction protects the nitrogen of the pyrrole ring, allowing for subsequent functionalization at other positions of the bicyclic system. Below is a general experimental protocol based on standard tosylation procedures for similar heterocyclic compounds.
Reaction Scheme:
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Tosyl chloride (p-toluenesulfonyl chloride, TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which time the deprotonation of the pyrrole nitrogen occurs.
-
A solution of tosyl chloride (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is then diluted with water and extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization:
The structure and purity of the synthesized compound would be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the tosyl group and the protons of the pyrrolo[2,3-b]pyridine core.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
MS (Mass Spectrometry): To determine the molecular weight and confirm the molecular formula.
-
IR (Infrared Spectroscopy): To identify characteristic functional groups, such as the sulfonyl group (S=O) stretches.
Role in Drug Discovery and Relevant Signaling Pathways
This compound is a versatile scaffold for the development of kinase inhibitors. The tosyl group serves as a protecting group for the pyrrole nitrogen, enabling regioselective functionalization at other positions of the heterocyclic core, which is crucial for modulating the potency and selectivity of the final compounds. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of several important signaling pathways implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2] These inhibitors typically bind to the ATP-binding site of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Phosphodiesterase 4B (PDE4B) Signaling
Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammatory processes. Inhibition of PDE4, particularly the PDE4B isoform, is a therapeutic strategy for inflammatory diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[3] By inhibiting PDE4B, these compounds increase cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.
Janus Kinase (JAK) Signaling Pathway
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is associated with autoimmune diseases and malignancies. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors of Janus kinases, demonstrating the therapeutic potential of this scaffold in immunomodulation.[4] These inhibitors block the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in inflammation and cell proliferation.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry, providing a versatile platform for the synthesis of potent and selective inhibitors of various kinases and other enzymes. While detailed physicochemical data for this specific compound are not extensively reported, its synthetic accessibility and the significant biological activities of its derivatives underscore its importance for researchers in drug discovery. The information and protocols provided in this guide aim to facilitate further exploration and utilization of this valuable scaffold in the development of novel therapeutics.
References
- 1. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Chemistry of Pyrrolo[2,3-b]pyridines: A Comprehensive Technical Guide for Researchers
Introduction to the Pyrrolo[2,3-b]pyridine Core
Pyrrolo[2,3-b]pyridine, also commonly known as 7-azaindole, is a bicyclic heteroaromatic compound consisting of a pyrrole ring fused to a pyridine ring. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its prevalence in a wide range of biologically active molecules. It is considered a "privileged structure" in drug discovery, forming the core of numerous kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds. The unique electronic properties and the ability to serve as both a hydrogen bond donor and acceptor contribute to its versatility in interacting with biological targets.
Physicochemical and Spectroscopic Properties
The parent 7-azaindole is a white to light yellow crystalline powder. Its physicochemical properties are crucial for its application in drug design and synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Melting Point | 105-107 °C | [2] |
| Boiling Point | 270 °C | [2] |
| pKa | 7.69 ± 0.20 (Predicted) | [2] |
| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | [2][3] |
The solubility of 7-azaindole has been systematically studied in various solvents. At temperatures below 298.15 K, the order of solubility is THF > acetone > methanol > isopropanol ≥ ethyl acetate > ethanol > acetonitrile > n-hexane.[4][5][6]
Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts are observed at δ 10.90 (br s, 1H), 8.69 (ddd, 1H), 8.46 (dd, 1H), 7.98 (dd, 1H), 7.85 (m, 1H), 7.76 (td, 1H), 7.24 (ddd, 1H), 7.12 (dd, 1H), 6.99 (d, 1H).
-
¹³C NMR: The carbon signals provide a characteristic fingerprint of the bicyclic system.
Synthesis of the Pyrrolo[2,3-b]pyridine Scaffold
Several synthetic strategies have been developed to construct the pyrrolo[2,3-b]pyridine core. The choice of method often depends on the desired substitution pattern.
Key Synthetic Routes
A general overview of synthetic approaches is depicted below.
Caption: Major synthetic strategies for the pyrrolo[2,3-b]pyridine core.
Experimental Protocols
1. Chichibabin Cyclization for 2-Phenyl-7-azaindole Synthesis [7]
This method involves the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.
-
Materials: 2-fluoro-3-picoline, benzonitrile, lithium diisopropylamide (LDA), THF.
-
Procedure:
-
To a solution of LDA (2.1 equiv) in THF at -40 °C, add 2-fluoro-3-picoline (1.0 equiv).
-
Stir the mixture for 60 minutes at -40 °C.
-
Add benzonitrile (1.2 equiv) to the reaction mixture.
-
Continue stirring for an additional 2 hours at -40 °C.
-
Quench the reaction with wet THF and evaporate the solvent under reduced pressure.
-
The resulting solid is redissolved in ethyl acetate, washed with aqueous NaHCO₃ and NaCl, dried over Na₂SO₄, and concentrated to yield 2-phenyl-7-azaindole.
-
-
Yield: 80-82%
2. Synthesis of 5-Nitro-7-azaindole [8]
This protocol describes a method for the nitration of a 7-azaindole precursor.
-
Materials: 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine, water, morpholine.
-
Procedure:
-
A mixture of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol), water (230 mL), and morpholine (3.7 kg, 42.5 mol) is prepared.
-
The mixture is stirred at 90 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water (2.0 L).
-
The precipitated yellow solid is filtered, washed with water, and dried to afford 5-nitro-7-azaindole.
-
-
Yield: 87.8%
Reactivity of the Pyrrolo[2,3-b]pyridine Ring System
The reactivity of the pyrrolo[2,3-b]pyridine core is influenced by the electronic properties of both the pyrrole and pyridine rings.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions on 7-azaindole preferentially occur at the C3 position of the electron-rich pyrrole ring.
Caption: Regioselectivity of electrophilic substitution on 7-azaindole.
1. Halogenation:
-
Iodination: Direct iodination of 7-azaindole at the C3 position can be achieved using iodine in the presence of a base like potassium hydroxide in DMF.[9]
-
Enzymatic Halogenation: The RebH enzyme variant 3-LSR can catalyze the bromination of 7-azaindole at the C3 position.[10]
2. Nitration:
Direct nitration of 7-azaindole with nitric acid leads to substitution at the 3-position.[11] To achieve nitration on the pyridine ring, the N-oxide of 7-azaindole can be used. Nitration of the N-oxide with HNO₃ in trifluoroacetic acid at 0°C yields the 4-nitro derivative.[11]
3. Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction of 7-azaindole with a Vilsmeier reagent (e.g., from POCl₃ and DMF) results in formylation at the C3 position.[12][13][14][15]
Nucleophilic Substitution
Nucleophilic substitution reactions are more challenging on the pyrrolo[2,3-b]pyridine core itself. However, halo-substituted derivatives are excellent substrates for metal-catalyzed cross-coupling reactions.
1. Suzuki Coupling:
Palladium-catalyzed Suzuki coupling is a versatile method for introducing aryl or heteroaryl groups at various positions of the 7-azaindole ring.
-
Experimental Protocol for Suzuki Coupling on 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine:
-
Materials: 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O.
-
Procedure: A mixture of the halo-azaindole, arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3 equiv) in a dioxane/H₂O mixture is heated at 80 °C for 16 hours. After cooling, the reaction is worked up by extraction and purified by chromatography.
-
2. Buchwald-Hartwig Amination:
This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of various amino groups onto the 7-azaindole scaffold.[16][17][18]
-
Experimental Protocol for Amination of a Halo-7-azaindole:
-
Materials: Halo-7-azaindole, amine, palladium precatalyst (e.g., XPhos Pd G2), base (e.g., LiHMDS or Cs₂CO₃), solvent (e.g., dioxane or toluene).
-
Procedure: The halo-7-azaindole, amine (1.2 equiv), palladium precatalyst (1-2 mol%), and base (2-3 equiv) are combined in an anhydrous solvent under an inert atmosphere. The reaction mixture is heated until completion (monitored by TLC or LC-MS). The product is then isolated through an appropriate workup and purification.
-
Applications in Drug Development
The pyrrolo[2,3-b]pyridine core is a key component in several approved drugs and clinical candidates, particularly in the field of oncology.
Kinase Inhibitors
Many pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases.
1. BRAF Inhibitors (e.g., Vemurafenib):
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, used in the treatment of melanoma.[19][20][21][22][23] The pyrrolo[2,3-b]pyridine core plays a crucial role in binding to the ATP-binding site of the kinase.
2. Fibroblast Growth Factor Receptor (FGFR) Inhibitors:
Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of FGFRs, which are implicated in various cancers.[24][25][26][27]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | [25] |
3. Cyclin-Dependent Kinase 8 (CDK8) Inhibitors:
Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDK8, a transcriptional regulator involved in cancer and inflammatory diseases like psoriasis.[28][29][30]
| Compound | CDK8 IC₅₀ (nM) | Reference |
| 22 | 48.6 | [28][31] |
| 46 | 57 | [30] |
Signaling Pathway of a Pyrrolo[2,3-b]pyridine-based CDK8 Inhibitor in Colorectal Cancer:
Caption: Simplified signaling pathway of a CDK8 inhibitor in colorectal cancer.[28][31]
References
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
- 14. benchchem.com [benchchem.com]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. m.youtube.com [m.youtube.com]
- 19. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs[v1] | Preprints.org [preprints.org]
- 21. researchgate.net [researchgate.net]
- 22. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. preprints.org [preprints.org]
- 27. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Deprotection of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tosyl (p-toluenesulfonyl) group is a common and robust protecting group for the nitrogen atom of indoles and their analogs, such as 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (also known as N-tosyl-7-azaindole). Its removal is a critical step in many synthetic routes. While various methods exist for N-tosyl deprotection, harsh conditions can lead to low yields and the formation of byproducts, especially with sensitive functional groups present on the molecule.[1][2] This document outlines a mild and efficient protocol for the deprotection of this compound using cesium carbonate, a method particularly advantageous for substrates incompatible with harsh basic or reductive conditions.[1][2] Azaindoles are noted to undergo this deprotection more readily than indoles due to their lower pKa values, making the tosyl group a better leaving group.[1]
Deprotection Methodologies Overview
Several methods have been reported for the cleavage of the N-tosyl group from indoles and azaindoles. These can be broadly categorized as:
-
Basic Hydrolysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents at elevated temperatures are often effective but can be incompatible with base-sensitive functional groups.[1]
-
Reductive Cleavage: Methods employing dissolving metals (e.g., sodium in liquid ammonia) or other reducing agents like magnesium in methanol (Mg-MeOH) can be used.[2][3][4]
-
Nucleophilic Displacement: Reagents such as thiophenolates or thioglycolic acid have also been utilized for this transformation.[1][3]
-
Mild Basic Conditions: The use of cesium carbonate (Cs₂CO₃) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) provides a very mild and efficient alternative, often proceeding at ambient temperature.[1][5]
This protocol will focus on the highly effective and mild cesium carbonate method.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the deprotection of various N-tosyl indoles and azaindoles using cesium carbonate, highlighting the efficiency of this method.
| Entry | Substrate | Cs₂CO₃ (equiv.) | Solvent System (THF:MeOH) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 1 | N-Tosyl-5-bromoindole | 1.0 | 2:1 | 22 | 15 | 69% Conversion | [1] |
| 2 | N-Tosyl-5-bromoindole | 2.0 | 2:1 | 22 | 15 | 95% Conversion | [1] |
| 3 | N-Tosyl-5-bromoindole | 3.0 | 2:1 | 22 | 15 | >99% Conversion | [1] |
| 4 | N-Tosyl-7-azaindole | 3.0 | 2:1 | 22 | 2 | >99% Conversion | [1] |
| 5 | N-Tosyl-5-nitroindole | 3.0 | 2:1 | 0-5 | 0.5 | 90.4% Yield | [1] |
Experimental Protocol: Deprotection of this compound using Cesium Carbonate
This protocol provides a detailed procedure for the N-detosylation of this compound.
Materials:
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and appropriate eluent system for reaction monitoring
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in a 2:1 mixture of THF and MeOH. The recommended concentration is approximately 0.1-0.2 M.
-
Reagent Addition: Add cesium carbonate (3.0 equiv.) to the solution at ambient temperature (22 °C).
-
Reaction Monitoring: Stir the resulting mixture at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For 7-azaindole derivatives, the reaction is typically complete within 0.5 to 2 hours.[1]
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF and MeOH.
-
Workup - Extraction: Partition the residue between deionized water and a suitable organic solvent such as ethyl acetate.
-
Workup - Washing: Separate the organic layer and wash it sequentially with deionized water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude 1H-pyrrolo[2,3-b]pyridine by silica gel column chromatography using an appropriate eluent system.
Visualizations
Deprotection Workflow Diagram
Caption: A flowchart illustrating the key steps for the cesium carbonate-mediated deprotection of this compound.
Reaction Mechanism Overview
Caption: A simplified diagram showing the key steps in the deprotection mechanism.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors. The functionalization of the 7-azaindole core is crucial for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the efficient synthesis of arylated 7-azaindole derivatives.[1][2] The use of a tosyl protecting group on the indole nitrogen can influence the reactivity and regioselectivity of the coupling reaction.
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 1-Tosyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling of tosyl-protected 7-azaindoles is dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical for achieving high catalytic activity. Modern catalyst systems involving bulky, electron-rich phosphine ligands are often effective for challenging heteroaryl substrates.[1] Commonly used catalyst systems include Pd₂(dba)₃ with ligands like SPhos or XPhos, as well as pre-catalysts such as XPhos Pd G2.[1][2] For certain substrates, Pd(dppf)Cl₂ has also been shown to be effective.[3][4]
-
Base: An appropriate base is essential to facilitate the crucial transmetalation step of the catalytic cycle.[5] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[1][2]
-
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/ethanol, and dimethoxyethane (DME)/water.[1][3][6]
-
Leaving Group: The nature and position of the leaving group on the this compound ring (e.g., bromo, iodo, or triflate) will significantly impact the reaction conditions required for efficient coupling.
Experimental Data Summary
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of various substituted this compound and related 7-azaindole derivatives. This data can serve as a valuable starting point for reaction optimization.
| 7-Azaindole Substrate Position of Leaving Group | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo | Arylboronic acids | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene / Ethanol | 60 | N/A | 67-93 | [6] |
| 6-Chloro | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / Water | 100 | 16 | 76 | [7] |
| 4-Chloro (N-SEM protected) | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Dioxane / Water | 100 | 0.5 | N/A | [8] |
| 5-Bromo (N-H) | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | DME / Water | 80 | 2 | Good yields | [3][4] |
| 2-Iodo (N-H) | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | KOAc | DMF | 110 | N/A | 60-86 | [7] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling reaction of a halogenated this compound with an arylboronic acid. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
Halogenated this compound (1.0 eq.)
-
Arylboronic acid or boronate ester (1.2–2.0 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME/water)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated this compound, arylboronic acid, palladium catalyst, ligand (if using a separate ligand), and base.
-
Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to ensure anaerobic conditions.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-tosyl-7-azaindole, is a pivotal building block in modern pharmaceutical synthesis. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure, recognized as a bioisostere of indole and purine, making it a valuable core in the design of various therapeutic agents. The tosyl group serves as an excellent protecting group for the pyrrole nitrogen, enhancing the stability of the molecule and allowing for selective functionalization at other positions of the heterocycle. This intermediate is particularly prominent in the synthesis of a wide array of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.
The strategic use of this compound enables the construction of complex molecular architectures through a variety of synthetic transformations, including metal-catalyzed cross-coupling reactions and directed ortho-metalation. This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and deprotection of this versatile intermediate, aimed at facilitating its effective use in drug discovery and development programs.
Key Applications in Pharmaceutical Synthesis
This compound is a key precursor for the synthesis of numerous biologically active compounds, most notably kinase inhibitors. The 7-azaindole core mimics the hinge-binding motif of ATP, allowing for potent and selective inhibition of various kinases.
Table 1: Examples of Kinase Inhibitors Derived from the 1H-pyrrolo[2,3-b]pyridine Scaffold
| Kinase Target | Example Compound Class | Therapeutic Area |
| Janus Kinase (JAK) | Tofacitinib analogues | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Fibroblast Growth Factor Receptor (FGFR) | FGFR Inhibitors | Oncology |
| Checkpoint Kinase 1 (CHK1) | CHK1 Inhibitors | Oncology |
| Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) | SGK-1 Inhibitors | Renal and Cardiovascular Diseases |
| c-Met | c-Met Inhibitors | Oncology |
| Traf2- and Nck-interacting kinase (TNIK) | TNIK Inhibitors | Oncology, Inflammatory Diseases |
| Cell Division Cycle 7 (Cdc7) Kinase | Cdc7 Inhibitors | Oncology |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-tosylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to afford the title compound. The tosyl group protects the pyrrole nitrogen, preventing undesired side reactions and directing subsequent functionalizations.
Reaction Scheme:
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data Summary (Typical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
Caption: Workflow for the Synthesis of this compound.
Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds and introducing aryl or heteroaryl moieties.
Reaction Scheme:
Materials:
-
3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane and water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel, add 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (4-10 mol%), and base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvents (e.g., 1,4-dioxane/water, 10:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Typical for Phenylboronic Acid):
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >97% |
| Reaction Time | 4-12 hours |
| Temperature | 80-100 °C |
Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.
Protocol 3: Functionalization via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of a chloro-substituted this compound, a key step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Materials:
-
4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq.) to an oven-dried reaction vial.
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 eq.).
-
Seal the vial and heat the reaction mixture to 80-110 °C for 6-24 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Typical):
| Parameter | Value |
| Yield | 70-88% |
| Purity (by HPLC) | >95% |
| Reaction Time | 6-24 hours |
| Temperature | 80-110 °C |
Protocol 4: Deprotection of the Tosyl Group
This protocol describes the removal of the tosyl protecting group to yield the free 1H-pyrrolo[2,3-b]pyridine derivative, a common final step in a synthetic sequence.
Reaction Scheme:
Materials:
-
Substituted this compound
-
Sodium hydroxide (NaOH) or Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using NaOH:
-
Dissolve the tosylated substrate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-5.0 eq.) to the solution.
-
Heat the mixture to reflux (60-70 °C) and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and neutralize with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography.
Quantitative Data Summary (Typical):
| Parameter | Value |
| Yield | 80-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-6 hours |
| Temperature | 60-70 °C |
Caption: Synthetic Strategy using this compound.
Conclusion
This compound is an indispensable intermediate for the synthesis of a diverse range of pharmaceutical candidates, particularly kinase inhibitors. The protocols outlined in this document provide a robust foundation for the preparation, functionalization, and deprotection of this key building block. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient and modular construction of complex molecular targets. These application notes are intended to serve as a practical guide for researchers and scientists in the pharmaceutical industry, enabling the streamlined development of novel therapeutics based on the privileged 1H-pyrrolo[2,3-b]pyridine scaffold.
Application Notes and Protocols for the Lithiation of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the regioselective lithiation of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-tosyl-7-azaindole. The protocol is based on established literature methods and is intended to serve as a practical guide for the synthesis of C2-functionalized 7-azaindole derivatives, which are valuable intermediates in medicinal chemistry.
Application Notes
The lithiation of this compound is a powerful method for introducing substituents at the C2 position of the 7-azaindole core. The tosyl group plays a crucial role as a protecting group for the pyrrole nitrogen and as a directing group for the deprotonation.
Choice of Base: The selection of a strong, non-nucleophilic base is critical to achieve clean deprotonation without competing nucleophilic addition. Lithium diisopropylamide (LDA) is a commonly used and effective base for this transformation, leading to regioselective metalation at the C2 position.[1] Other strong lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), may also be employed.
Reaction Conditions: The lithiation is typically performed at low temperatures, such as -78 °C, in an anhydrous aprotic solvent like tetrahydrofuran (THF). These conditions are necessary to ensure the stability of the highly reactive 2-lithio-1-tosyl-1H-pyrrolo[2,3-b]pyridine intermediate and to minimize side reactions.
Regioselectivity: The presence of the N-tosyl group directs the lithiation to the C2 position of the pyrrolo[2,3-b]pyridine ring system. This high regioselectivity is a key advantage of this method for the specific synthesis of 2-substituted derivatives.
Quenching with Electrophiles: The generated organolithium species is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce diverse functional groups at the C2 position. Common electrophiles include alkyl halides, aldehydes, ketones, esters, and sources of iodine. For instance, trapping the lithiated intermediate with iodine provides a straightforward route to 2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.[1]
Alternative Procedures and Additives: For the closely related N-tosylindoles, the use of additives like bis(N,N'-dimethylaminoethyl) ether has been shown to stabilize the 2-lithio intermediate, allowing the reaction to be performed at a higher temperature (-25 °C).[2] While not explicitly reported for this compound, this approach could potentially be adapted to develop a non-cryogenic protocol.
Experimental Protocol: C2-Iodination of this compound via Lithiation
This protocol describes the C2-lithiation of this compound followed by quenching with iodine, based on a reported procedure.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| This compound | 272.33 | 1.0 | 272.3 mg | Starting material |
| Diisopropylamine | 101.19 | 1.2 | 0.17 mL | Freshly distilled |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | 0.44 mL | 2.5 M solution in hexanes |
| Tetrahydrofuran (THF) | 72.11 | - | 10 mL | Anhydrous, freshly distilled from Na/benzophenone |
| Iodine (I₂) | 253.81 | 1.2 | 304.6 mg | |
| Saturated aqueous sodium thiosulfate | - | - | 10 mL | For work-up |
| Saturated aqueous sodium chloride (Brine) | - | - | 10 mL | For work-up |
| Ethyl acetate (EtOAc) | 88.11 | - | 20 mL | For extraction |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | As needed | For drying |
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, dissolve diisopropylamine (1.2 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL). Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the solution of the starting material via a cannula. Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Dissolve iodine (1.2 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 30 minutes, then warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The reported yield for the two-step process of tosylation and subsequent iodination is 85%.[1]
Visualized Workflow
Caption: Experimental workflow for the lithiation and subsequent iodination of this compound.
References
Application of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of potent and selective kinase inhibitors. Its unique chemical architecture allows for the formation of key hydrogen bonding interactions with the hinge region of kinase active sites, a critical feature for achieving high-affinity binding. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in the synthesis of inhibitors for several important kinase targets, including Fibroblast Growth Factor Receptor (FGFR), Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα), and Traf2 and NCK-interacting kinase (TNIK).
Application Notes
The tosyl group in this compound serves as a robust protecting group for the pyrrole nitrogen, enabling selective functionalization at other positions of the bicyclic system. This protecting group can be readily removed under various conditions, providing access to the core 1H-pyrrolo[2,3-b]pyridine scaffold for further elaboration. The versatility of this starting material allows for the introduction of diverse substituents, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Key Synthetic Strategies:
-
Palladium-catalyzed cross-coupling reactions: Suzuki, Stille, and Sonogashira couplings are commonly employed to introduce aryl, heteroaryl, and alkynyl moieties at various positions of the pyrrolo[2,3-b]pyridine ring.
-
Condensation reactions: The 3-position of the 7-azaindole core is nucleophilic and can react with aldehydes and other electrophiles to form key intermediates.
-
N-alkylation and N-arylation: The pyrrole nitrogen, once deprotected, can be functionalized to explore interactions with the solvent-exposed region of the kinase active site.
These strategies have led to the successful development of inhibitors for a range of kinases, some of which are highlighted in this document.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using the 1H-pyrrolo[2,3-b]pyridine scaffold.
Table 1: FGFR Inhibitor Activity
| Compound | Target Kinase | IC50 (nM)[1] |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Table 2: IKKα Inhibitor Selectivity
| Compound | Target Kinase | Ki (nM)[2] |
| SU1261 | IKKα | 10 |
| IKKβ | 680 |
Table 3: TNIK Inhibitor Potency
| Scaffold | Target Kinase | IC50 |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | < 1 nM[1] |
Experimental Protocols
Synthesis of a Potent FGFR Inhibitor (Compound 4h)
This protocol describes the synthesis of a pan-FGFR inhibitor, compound 4h , starting from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[1]
Step 1: Synthesis of (E)-3-(3,5-dimethoxybenzylidene)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 3h)
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL) is added 3,5-dimethoxybenzaldehyde (183 mg, 1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).
-
The reaction mixture is stirred at 50 °C for 5 hours.
-
Upon completion, the reaction is poured into water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford intermediate 3h .
Step 2: Synthesis of 3-(3,5-dimethoxybenzyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 4h)
-
To a solution of intermediate 3h (from the previous step) in acetonitrile is added triethylsilane and trifluoroacetic acid.
-
The reaction mixture is heated to reflux for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the final product, 4h .
Representative Synthesis of an IKKα Inhibitor Scaffold
While a specific protocol for SU1261 is not detailed, the following represents a general workflow for the synthesis of the aminoindazole-pyrrolo[2,3-b]pyridine scaffold.
Step 1: Buchwald-Hartwig amination
-
A mixture of a halogenated 1H-pyrrolo[2,3-b]pyridine derivative, an aminoindazole, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS for completion.
-
The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Step 2: Deprotection (if necessary)
-
If the pyrrole nitrogen is protected (e.g., with a tosyl group), the protecting group is removed using appropriate conditions (e.g., NaOH in methanol/water).
-
The deprotected product is purified by crystallization or column chromatography.
General Approach for the Synthesis of Potent TNIK Inhibitors
Potent TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed.[1] A common synthetic strategy involves the functionalization of the 1H-pyrrolo[2,3-b]pyridine core, often at the N1 and C5 positions.
Step 1: N-Alkylation of the 1H-pyrrolo[2,3-b]pyridine core
-
To a solution of a substituted 1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF), a base (e.g., NaH) is added at 0 °C.
-
After stirring, the desired electrophile (e.g., a substituted benzyl bromide) is added, and the reaction is stirred at room temperature until completion.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
Step 2: Functionalization of other positions
-
Further modifications, such as the introduction of a cyano group at the C5 position, can be achieved through various organic transformations, including Sandmeyer or cyanation reactions on a corresponding amino or halo-substituted precursor.
Visualizations
Signaling Pathways
// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Compound 4h", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, pencolor="#EA4335"];
// Edges FGF -> FGFR [label=" Binds"]; FGFR -> RAS; RAS -> MEK; MEK -> ERK; FGFR -> PLCg; FGFR -> PI3K; PI3K -> Akt; ERK -> Proliferation; PLCg -> Proliferation; Akt -> Proliferation; Inhibitor -> FGFR [arrowhead=tee, color="#EA4335"]; } dot Caption: FGFR Signaling Pathway and Inhibition.
// Nodes Stimuli [label="Non-canonical\nStimuli", fillcolor="#FBBC05", fontcolor="#202124"]; NIK [label="NIK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKKa_dimer [label="IKKα Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p100_p52 [label="p100/RelB", fillcolor="#34A853", fontcolor="#FFFFFF"]; p52_RelB [label="p52/RelB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="SU1261", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, pencolor="#EA4335"];
// Edges Stimuli -> NIK [label=" Activates"]; NIK -> IKKa_dimer [label=" Phosphorylates\n& Activates"]; IKKa_dimer -> p100_p52 [label=" Phosphorylates p100"]; p100_p52 -> p52_RelB [label=" Processing"]; p52_RelB -> Nucleus [label=" Translocates"]; Nucleus -> Gene; Inhibitor -> IKKa_dimer [arrowhead=tee, color="#EA4335"]; } dot Caption: Non-Canonical NF-κB Signaling via IKKα.
Experimental Workflows
// Nodes Start [label="5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Condensation with\n3,5-dimethoxybenzaldehyde\n(KOH, MeOH, 50°C)", shape=box]; Intermediate [label="Intermediate 3h", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Reduction\n(Triethylsilane, TFA, Acetonitrile, Reflux)", shape=box]; Purification [label="Column Chromatography", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="FGFR Inhibitor (Compound 4h)", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Purification; Purification -> Final; } dot Caption: Synthesis Workflow for FGFR Inhibitor 4h.
// Nodes Start1 [label="Halogenated\n1H-pyrrolo[2,3-b]pyridine", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start2 [label="Aminoindazole", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Buchwald-Hartwig Amination\n(Pd catalyst, ligand, base)", shape=box]; Intermediate [label="Coupled Product", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Deprotection (if needed)", shape=box]; Purification [label="Purification", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="IKKα Inhibitor Scaffold", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start1 -> Step1; Start2 -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Purification; Purification -> Final; } dot Caption: General Synthesis of IKKα Inhibitor Scaffold.
References
Palladium-Catalyzed Cross-Coupling of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the 7-azaindole scaffold is a critical step in the synthesis of a wide array of biologically active compounds. 1-Tosyl-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate, offering a protected nitrogen that facilitates selective C-H functionalization through various palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse substituents at different positions of the 7-azaindole core, paving the way for the exploration of novel chemical space in drug discovery. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille cross-coupling reactions of this compound.
Introduction to 7-Azaindole Derivatives
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structure, being a bioisostere of indole, allows it to interact with a variety of biological targets. Notably, 7-azaindole derivatives have been identified as potent inhibitors of various kinases, making them valuable candidates for the development of therapeutics for cancer and other diseases.[2] The palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of the 7-azaindole nucleus, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[3]
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for the palladium-catalyzed cross-coupling of a halo-substituted this compound involves the reaction with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a halide with a boronic acid or its ester. This reaction is widely used to introduce aryl and heteroaryl substituents.
Quantitative Data for Suzuki-Miyaura Coupling of 1-Tosyl-halo-7-azaindoles
| Entry | Halide Position | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodo | Phenylboronic acid | Pd₂(dba)₃ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [4][5] |
| 2 | 3-Iodo | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene/EtOH | 60 | 93 | [4][5] |
| 3 | 4-Chloro | Phenylboronic acid | XPhos Pd G2 (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [2] |
| 4 | 5-Bromo | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 88 | [4] |
| 5 | 6-Chloro | Naphthylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Toluene/EtOH | 110 | 92 | [4][5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Tosyl-3-iodo-7-azaindole with 4-Methoxyphenylboronic Acid
-
To an oven-dried reaction vessel, add 1-Tosyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol%), SPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and ethanol (1:1 mixture) to the vessel.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Tosyl-3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.[4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines to the 7-azaindole core.
Quantitative Data for Buchwald-Hartwig Amination of 1-Tosyl-halo-7-azaindoles
| Entry | Halide Position | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 92 | [6] |
| 2 | 4-Bromo | Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 90 | [6] |
| 3 | 4-Bromo | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 100 | 88 | [6] |
| 4 | 4-Bromo | L-Alanine methyl ester | Pd₂(dba)₃ (5) | Xantphos (10) | K₃PO₄ | Dioxane | 100 | 75 | [6] |
Experimental Protocol: Buchwald-Hartwig Amination of 1-Tosyl-4-bromo-7-azaindole with Benzamide
-
In a sealed tube, combine 1-Tosyl-4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), benzamide (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (1.5 equiv).[6]
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds by reacting a halide with a terminal alkyne. This reaction is instrumental in synthesizing alkynyl-substituted 7-azaindoles.
Quantitative Data for Sonogashira Coupling of 1-Tosyl-halo-7-azaindoles
| Entry | Halide Position | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodo | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 85 | [7] |
| 2 | 3-Iodo | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT | 90 | [7] |
| 3 | 4-Iodo | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (5) | PPh₃ (10), CuI (10) | Et₃N | DMF | 80 | 94 | [8] |
Experimental Protocol: Sonogashira Coupling of 1-Tosyl-2-iodo-7-azaindole with Phenylacetylene
-
To a solution of 1-Tosyl-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a mixture of DMF and triethylamine, add phenylacetylene (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).[7]
-
Degas the reaction mixture by bubbling with an inert gas for 15 minutes.
-
Heat the mixture to 60 °C and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired alkynylated 7-azaindole.
Heck Coupling
The Heck reaction involves the coupling of a halide with an alkene to form a substituted alkene, providing a valuable route for the vinylation of the 7-azaindole scaffold.
Quantitative Data for Heck Coupling of 1-Phenylsulfonyl-iodo-7-azaindoles
| Entry | Halide Position | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodo | Methyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | Fair | [8] |
| 2 | 3-Iodo | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | Good | [8] |
Experimental Protocol: Heck Coupling of 1-Phenylsulfonyl-2-iodo-7-azaindole with Methyl Acrylate
-
In a reaction vessel, dissolve 1-phenylsulfonyl-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in DMF.[8]
-
Add methyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and triethylamine (2.0 equiv).
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Negishi and Stille Coupling
While less commonly reported for 1-Tosyl-7-azaindole, Negishi (organozinc) and Stille (organostannane) couplings are powerful alternatives for C-C bond formation, especially when other methods are not suitable.[5][9]
General Protocol for Negishi Coupling
-
Prepare the organozinc reagent by reacting the corresponding organic halide with activated zinc dust.
-
In a separate flask under an inert atmosphere, add the 1-Tosyl-halo-7-azaindole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a polar aprotic solvent (e.g., THF or DMF).
-
Add the freshly prepared organozinc reagent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous work-up.
-
Purify the product by chromatography.
General Protocol for Stille Coupling
-
In a reaction vessel under an inert atmosphere, combine the 1-Tosyl-halo-7-azaindole (1.0 equiv), the organostannane reagent (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄), and a solvent such as DMF or toluene.[8]
-
A co-catalyst like CuI or an additive like LiCl may be required.
-
Heat the reaction mixture until the starting material is consumed.
-
Cool the reaction, and if necessary, quench any remaining organostannane with a fluoride solution.
-
Perform a standard aqueous work-up and purify by column chromatography.
Deprotection of the Tosyl Group
The final step in many synthetic sequences is the removal of the tosyl protecting group to yield the free N-H 7-azaindole. A mild and efficient method for this transformation is the use of cesium carbonate in a mixture of THF and methanol.[10]
Experimental Protocol: N-Detosylation using Cesium Carbonate
-
Dissolve the 1-Tosyl-7-azaindole derivative (1.0 equiv) in a 2:1 mixture of THF and methanol.[10]
-
Add cesium carbonate (3.0 equiv) to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours for azaindoles.[10]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add water to the residue and stir for 10 minutes.
-
Filter the solid, wash with water, and dry under vacuum to obtain the deprotected 7-azaindole.
Biological Relevance and Signaling Pathways
Functionalized 7-azaindoles are of significant interest in drug discovery, particularly as kinase inhibitors.[2] Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. 7-azaindole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
The protocols and data presented herein provide a comprehensive guide for the palladium-catalyzed functionalization of this compound. By leveraging these powerful cross-coupling methodologies, researchers can efficiently synthesize diverse libraries of 7-azaindole derivatives for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals. Its unique structure, a fusion of a pyridine and a pyrrole ring, allows for diverse molecular interactions, making it a valuable core in drug design. Functionalization of the 7-azaindole nucleus is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. The introduction of a tosyl group at the N-1 position of the pyrrole ring serves as a robust protecting group, enabling regioselective functionalization of the pyridine ring (positions C4, C5, and C6). These application notes provide detailed protocols for key transformations on the pyridine ring of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, including halogenation and subsequent palladium-catalyzed cross-coupling reactions.
Key Functionalization Strategies
The primary approach for functionalizing the pyridine ring of this compound involves a two-step sequence:
-
Regioselective Halogenation: Introduction of a halogen (bromine or iodine) at a specific position on the pyridine ring (C4, C5, or C6) to serve as a handle for further modifications.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilization of the installed halogen for C-C and C-N bond formation via reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.
A workflow for this functionalization approach is depicted below.
Figure 1: General workflow for pyridine ring functionalization.
Experimental Protocols
Synthesis of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This two-step protocol first involves the synthesis of 4-bromo-7-azaindole from 7-azaindole N-oxide, followed by N-tosylation.[1][2]
Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine [1]
Figure 2: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonic anhydride (Ms₂O, 2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Upon completion, dilute the reaction with water and adjust the pH to 7 with solid sodium hydroxide.
-
Add more water to induce precipitation and cool the suspension to 5 °C for 1 hour.
-
Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over P₂O₅ to afford 4-bromo-1H-pyrrolo[2,3-b]pyridine.
| Product | Yield | Reference |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 56% | [1] |
Step 2: Synthesis of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine [2]
Figure 3: N-Tosylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol:
-
To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
| Starting Material | Product | Yield | Reference |
| 4-Bromo-7-azaindole | 4-Bromo-1-tosyl-7-azaindole | 85% (over two steps including C2-iodination) | [2] |
Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
The 4-bromo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions to introduce aryl, alkynyl, and alkenyl groups.
This reaction is used to form a C-C bond between the C4 position and an aryl or heteroaryl group using a boronic acid or ester.[2]
Figure 4: Suzuki-Miyaura coupling at the C4 position.
Protocol:
-
In a reaction vessel, combine 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 4-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
| Substrate | Coupling Partner | Catalyst/Base | Solvent | Yield | Reference |
| 2-Iodo-4-bromo-1-tosyl-7-azaindole | (5-Formyl-2-methoxyphenyl)boronic acid | Not specified | Not specified | Not specified | [2] |
(Note: While the reference describes a subsequent Suzuki coupling on a related intermediate, specific yield for the C4-coupling was not detailed in the provided snippet. The protocol is a general representation of this type of transformation.)
This reaction introduces an alkynyl group at the C4 position.
References
Application Notes and Protocols for the Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors.[1] The tosyl-protected form, 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, serves as a versatile starting material for the synthesis of a diverse range of derivatives. The tosyl group acts as a robust protecting group for the pyrrole nitrogen, allowing for selective functionalization at various positions of the bicyclic system. Subsequent removal of the tosyl group unveils the N-H functionality, which can be crucial for biological activity or further derivatization.
This document provides detailed protocols for the synthesis of derivatives from this compound, focusing on key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These methods are fundamental in drug discovery for creating carbon-carbon and carbon-nitrogen bonds, enabling the exploration of the chemical space around the 7-azaindole core.
General Synthetic Workflow
The synthesis of derivatives from this compound typically follows a logical progression of steps, including halogenation, cross-coupling reactions, and deprotection. The specific sequence of these steps can be adapted to achieve the desired substitution pattern.
Caption: General experimental workflow for the synthesis of derivatives from this compound.
Key Synthetic Protocols
Halogenation of this compound
Selective halogenation of the 7-azaindole core is a crucial first step to introduce a handle for subsequent cross-coupling reactions. Iodination and bromination are the most common halogenations performed.
Protocol: Iodination at the C3 Position
This protocol describes the regioselective iodination of this compound at the C3 position using N-iodosuccinimide (NIS).
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-iodosuccinimide (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-Iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halide (or triflate) and a boronic acid or ester, catalyzed by a palladium complex. This reaction is widely used to introduce aryl or heteroaryl substituents.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: C2-Arylation of a Halogenated 1-Tosyl-7-azaindole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-halo-1-tosyl-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid.[1]
Materials:
-
2-Halo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (e.g., 2-iodo or 2-bromo derivative)
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2) (1-10 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-20 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, often with water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the 2-halo-1-tosyl-7-azaindole (1.0 eq), the arylboronic acid (1.2-2.0 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted 7-Azaindoles [1]
| Entry | Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodo-4-chloro-1-SEM-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | - |
| 2 | 2-Iodo-4-chloro-1-SEM-7-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 95 |
| 3 | 4-Chloro-1-SEM-7-azaindole-2-boronic acid pinacol ester | 4-Bromobenzyl alcohol | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 80 |
Note: SEM (2-(trimethylsilyl)ethoxymethyl) is another common protecting group for the pyrrole nitrogen.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities.[3]
Protocol: C4-Amination of a Halogenated 1-Tosyl-7-azaindole
This protocol outlines a general procedure for the amination of a 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative.[4]
Materials:
-
4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative
-
Amine (primary or secondary) (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos, XPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., t-BuOH, toluene, 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel, combine the 4-chloro-1-tosyl-7-azaindole derivative (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the amine (1.1-2.0 eq).
-
Heat the reaction mixture, typically between 80-110 °C, for the required time (often 30 minutes to several hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
Table 2: Example Conditions for Buchwald-Hartwig Amination [4]
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-2-phenyl-1-SEM-7-azaindole | N-Methylbenzylamine | Pd(OAc)₂ / RuPhos | NaOt-Bu | t-BuOH | 85 | 1 | 92 |
| 2 | 4-Chloro-2-(4-methoxyphenyl)-1-SEM-7-azaindole | N-Methylbenzylamine | Pd(OAc)₂ / RuPhos | NaOt-Bu | t-BuOH | 85 | 1 | 93 |
Deprotection of the Tosyl Group
The final step in many synthetic sequences is the removal of the tosyl protecting group to yield the free N-H 7-azaindole.
Protocol: Base-Mediated Tosyl Deprotection
Materials:
-
This compound derivative
-
Sodium hydroxide (NaOH) or Magnesium turnings
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using NaOH):
-
Dissolve the tosyl-protected 7-azaindole derivative in a mixture of methanol or ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-5 equivalents).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with an acid (e.g., dilute HCl).
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Conclusion
The protocols outlined in this document provide a robust foundation for the synthesis of a wide array of derivatives based on the this compound scaffold. By employing strategic halogenation followed by powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate novel compounds for evaluation in drug discovery and development programs. Careful optimization of the reaction conditions for specific substrates is often necessary to achieve high yields and purity.
References
Application Note and Protocol for the Laboratory-Scale Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-tosyl-7-azaindole. 7-Azaindole and its derivatives are significant scaffolds in medicinal chemistry, serving as core structures in numerous therapeutic agents. The tosylation of the pyrrole nitrogen is a common strategy to protect this functionality or to modulate the electronic properties of the molecule for further synthetic transformations. This protocol employs the deprotonation of 7-azaindole with sodium hydride followed by quenching with p-toluenesulfonyl chloride.
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in drug discovery due to its structural resemblance to indole, which allows it to act as a bioisostere with potentially improved physicochemical properties.[1] The introduction of a tosyl group onto the pyrrole nitrogen serves multiple purposes in organic synthesis. It can act as a protecting group, preventing unwanted side reactions at the N-H position. Furthermore, the electron-withdrawing nature of the tosyl group can influence the regioselectivity of subsequent electrophilic substitution reactions on the pyrrolo[2,3-b]pyridine ring system. This protocol details a reliable method for the N-tosylation of 7-azaindole.
Reaction Scheme
Experimental Protocol
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine.
-
Dissolution: Add anhydrous THF to the flask to dissolve the 7-azaindole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. The reaction mixture may effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes. N-alkylation of 7-azaindole is often performed using a strong base like sodium hydride in an aprotic solvent.[2]
-
Tosylation: While maintaining the temperature at 0 °C, add a solution of p-toluenesulfonyl chloride in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Reagent/Parameter | Molar Equivalents | Amount (for 10 mmol scale) | Notes |
| 1H-pyrrolo[2,3-b]pyridine | 1.0 | 1.18 g | Starting material. |
| Sodium Hydride (60%) | 1.1 - 1.2 | 440 - 480 mg | A slight excess ensures complete deprotonation.[3] |
| p-Toluenesulfonyl chloride | 1.1 | 2.10 g | The electrophile for the tosylation reaction. |
| Anhydrous THF | - | 50 - 100 mL | Solvent for the reaction. |
| Reaction Temperature | - | 0 °C to room temperature | Initial cooling is important for controlling the exothermic reaction. |
| Reaction Time | - | 2 - 4 hours | Monitor by TLC for completion. |
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care in a fume hood under an inert atmosphere.
-
p-Toluenesulfonyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Tetrahydrofuran is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Use of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-tosyl-7-azaindole) as a key building block in modern organic and medicinal chemistry. The tosyl protecting group plays a crucial role in enabling the regioselective functionalization of the 7-azaindole scaffold, a privileged structure in numerous biologically active compounds, particularly kinase inhibitors.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole and is prevalent in a wide array of pharmaceuticals due to its ability to form critical hydrogen bonds with biological targets. However, the acidic N-H proton of the pyrrole ring can interfere with many synthetic transformations. The introduction of a tosyl (p-toluenesulfonyl) group at the N-1 position serves to protect this proton, thereby facilitating reactions such as halogenation, metalation, and cross-coupling at other positions of the bicyclic system. Subsequent removal of the tosyl group reveals the desired N-H functionalized 7-azaindole derivative.
Synthesis of this compound
The protection of 1H-pyrrolo[2,3-b]pyridine with a tosyl group is a fundamental step to unlock its potential as a versatile building block. The following protocol outlines a general and efficient method for this transformation.
Experimental Protocol: N-Tosylation of 1H-pyrrolo[2,3-b]pyridine
Materials:
-
1H-pyrrolo[2,3-b]pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
| Reactant | Equivalents | Purity | Expected Yield |
| 1H-pyrrolo[2,3-b]pyridine | 1.0 | >98% | 85-95% |
| p-Toluenesulfonyl chloride | 1.1 | >98% | |
| Sodium Hydride (60%) | 1.2 |
Application of this compound in Synthesis
The N-tosyl group serves as an effective protecting group and allows for the selective functionalization of the 7-azaindole core. Below are examples of key reactions where this compound is used as a starting material.
Regioselective C-3 Halogenation
The tosyl group directs halogenation to the C-3 position of the pyrrole ring, providing a handle for further diversification, such as cross-coupling reactions.
Experimental Protocol: C-3 Iodination of this compound
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, shielded from light.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
| Product | Starting Material | Yield |
| 3-Iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | This compound | 90-98% |
Deprotection of the Tosyl Group
The final step in many synthetic sequences involving this building block is the removal of the tosyl group to unmask the N-H of the pyrrole ring. While some methods can result in low yields, the use of cesium carbonate in a protic solvent offers a mild and effective approach.
Experimental Protocol: Detosylation using Cesium Carbonate
Materials:
-
N-Tosyl-7-azaindole derivative
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Tosyl-7-azaindole derivative (1.0 eq.) in a mixture of THF and methanol (e.g., 2:1 v/v).
-
Add cesium carbonate (3.0 eq.) to the solution.
-
Stir the mixture at room temperature or gently heat to reflux (e.g., 60 °C) and monitor the reaction by TLC. Azaindoles are typically deprotected faster than indoles.
-
Upon completion, remove the solvents under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected 7-azaindole.
| Protecting Group | Reagents | Solvent | Temperature | Typical Yield |
| Tosyl | Cesium Carbonate | THF/MeOH | RT to 60 °C | 70-90% |
Synthetic Workflows and Signaling Pathways
The following diagrams illustrate the synthetic utility of this compound and the biological context of the molecules synthesized from it.
Targeted Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine are potent inhibitors of several protein kinases and other enzymes implicated in diseases such as cancer and inflammation.
Troubleshooting & Optimization
optimizing reaction yield for 1-Tosyl-1H-pyrrolo[2,3-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of tosylating 7-azaindole?
A1: The tosyl group (Ts) is primarily used as a protecting group for the nitrogen atom of the pyrrole ring in 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This protection is often necessary to prevent unwanted side reactions at the N-H position during subsequent functionalization of the molecule, such as halogenation or cross-coupling reactions. The tosyl group is electron-withdrawing, which can also influence the reactivity of the pyrrole and pyridine rings. In some contexts, the tosylation of the indole -NH has been shown to result in a loss of certain biological activities, demonstrating the importance of this position for molecular interactions.[1]
Q2: What are the most critical parameters to control for a high-yield synthesis?
A2: The most critical parameters for a successful tosylation of 7-azaindole are the choice of base, solvent, and reaction temperature. The base is crucial for deprotonating the pyrrole nitrogen, making it nucleophilic enough to react with tosyl chloride. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. The temperature affects the reaction rate and can influence the formation of side products.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (7-azaindole). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. A suitable eluent system, such as ethyl acetate/hexanes, should be used to achieve good separation.
Q4: What are the common methods for purifying the final product?
A4: The most common method for purifying this compound is flash column chromatography on silica gel.[1] A gradient elution with a solvent system like ethyl acetate in hexanes is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction shows a very low yield of the desired this compound, or no product at all. What are the possible causes and solutions?
A: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshooting this issue.
| Possible Cause | Troubleshooting & Optimization |
| Ineffective Deprotonation | The base used may not be strong enough to deprotonate the 7-azaindole N-H. Consider switching to a stronger base. For instance, if you are using a weaker base like triethylamine (Et3N), you could try a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). The pKa of the conjugate acid of the base should be higher than the pKa of the 7-azaindole N-H. |
| Poor Solubility of Reactants | If the 7-azaindole or the base is not fully dissolved in the solvent, the reaction will be slow or incomplete. Ensure you are using a solvent that can dissolve all reactants. Dichloromethane (DCM) and Dioxane are commonly used solvents for this type of reaction.[1] Gentle heating might be necessary to aid dissolution, but be mindful of the reaction temperature. |
| Degradation of Reagents | Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid. Ensure that the tosyl chloride is fresh and handled under anhydrous conditions. Similarly, ensure the solvent is dry. The use of freshly distilled solvents is recommended. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature. Consider moderately increasing the reaction temperature. However, excessive heat can lead to the formation of side products. Optimization of the temperature is key. |
Issue 2: Formation of Multiple Products (Side Reactions)
Q: My TLC plate shows multiple spots in addition to the desired product. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products is a common issue. Understanding the potential side reactions is the first step to mitigating them.
| Potential Side Product | Formation Mechanism and Prevention |
| Di-tosylated Product | While less common for the pyrrole nitrogen, over-tosylation can occur if there are other nucleophilic sites. This is generally not a major concern for 7-azaindole's core structure. Using a stoichiometric amount of tosyl chloride (1.0-1.2 equivalents) can help minimize this. |
| Unreacted Starting Material | This indicates an incomplete reaction. Refer to the troubleshooting guide for "Low or No Product Yield" to address this. |
| Products from Ring Opening or Rearrangement | Although less likely under standard tosylation conditions, the 7-azaindole ring system can be sensitive to harsh reagents or high temperatures. Ensure the reaction conditions are not too forcing. |
| Formation of Chlorinated Byproducts | In some tosylation reactions, particularly of alcohols, the tosylate can be displaced by chloride ions to form a chlorinated byproduct.[2] While less common for N-tosylation, ensuring a non-nucleophilic counter-ion for the base can be a preventative measure. |
Data Presentation
The following table summarizes various reported conditions for the N-tosylation of 7-azaindole and related compounds, which can be used as a starting point for reaction optimization.
| Substrate | Base | Solvent | Temperature | Yield (%) | Reference |
| 5-bromo-3-iodo-7-azaindole | Et3N, DMAP (cat.) | DCM | Room Temp | 78 | [1] |
| 2-Aminoethanol | K2CO3 | Acetonitrile | Room Temp | - | [3] |
| 2-Aminoethanol | KOH | Water/DCM | Room Temp | - | [3] |
| Indole | - | - | - | - | [4] |
Note: The yields for the 2-aminoethanol tosylation are for the corresponding N-tosyl aziridine, but the initial N-tosylation conditions are relevant.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, based on procedures for similar compounds.[1][3]
Materials:
-
7-azaindole (1H-pyrrolo[2,3-b]pyridine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 7-azaindole (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting low reaction yield.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography purification of this compound and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound via column chromatography.
Issue 1: Compound is Streaking or Tailing on the Column
-
Potential Cause: The solvent system (eluent) may not be optimal for your compound, leading to poor peak shape. The acidic nature of silica gel can also interact with the basic pyridine nitrogen, causing tailing.
-
Troubleshooting Suggestion:
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for this class of compounds is a mixture of ethyl acetate in hexanes or dichloromethane in methanol.[1] Aim for an Rf value of approximately 0.2-0.4 for the desired compound.
-
Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount (0.5-2%) of a base like triethylamine (NEt3) or diisopropylethylamine (DIPEA) to your eluent.[2] This can significantly improve the peak shape for nitrogen-containing heterocyclic compounds.
-
Increase Polarity During Elution: If tailing occurs as the compound elutes, you can try slightly increasing the polarity of the solvent system to accelerate its movement down the column.[3]
-
Issue 2: Very Low or No Yield After Column Chromatography
-
Potential Cause: The compound may be irreversibly stuck to the silica gel, it may have decomposed on the column, or the elution solvent may be too weak, resulting in the compound never eluting.
-
Troubleshooting Suggestion:
-
Check for Compound Stability: Before running a column, test your compound's stability on silica. Spot the compound on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot diminishes, your compound may be decomposing on silica gel.[3] A 2D TLC can also be used for this purpose.[4]
-
Use a Basic Modifier: As mentioned previously, the pyridine nitrogen can be protonated by acidic silica, causing it to bind very strongly. Adding triethylamine to the eluent can help in its elution.[2]
-
Flush the Column: If you suspect the compound is still on the column, try flushing it with a much more polar solvent system, such as 10-20% methanol in dichloromethane or even 100% methanol.[2]
-
Consider Alternative Stationary Phases: If the compound is unstable on silica, consider using a different stationary phase like neutral alumina or Florisil.[3]
-
Issue 3: Co-elution of Product with Impurities
-
Potential Cause: The chosen solvent system does not provide sufficient separation between your product and one or more impurities.
-
Troubleshooting Suggestion:
-
Fine-Tune the Solvent System: Test different solvent combinations using TLC. Sometimes switching one of the solvents (e.g., using acetone instead of ethyl acetate) can alter the selectivity and improve separation.[5]
-
Use a Shallow Gradient: Instead of a large step-wise increase in polarity, use a slow, shallow gradient of the polar solvent. This can often resolve closely eluting spots.
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound? A1: A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. Based on literature for similar compounds, a gradient starting from low polarity (e.g., 5-10% ethyl acetate in hexanes) is recommended.[6] It is crucial to first determine the optimal solvent system using TLC to achieve an Rf value of ~0.3 for the product.
Q2: My compound is a basic pyridine derivative. Are there special considerations for silica gel chromatography? A2: Yes. The silica gel surface is acidic and can strongly adsorb basic compounds, leading to tailing, poor recovery, or the compound getting stuck on the column.[2] It is highly recommended to add a small percentage (0.5-2%) of triethylamine or another amine base to your eluent to suppress this interaction.
Q3: How do I know if my compound is decomposing on the silica gel column? A3: You can perform a stability test using 2D TLC. Spot your crude mixture in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in the second dimension using the same solvent. If all spots appear on the diagonal, your compounds are stable. Spots that appear off the diagonal indicate decomposition.[4]
Q4: Should I use wet or dry loading for my sample? A4: Both methods can be effective, but dry loading is often preferred for better resolution and to avoid issues with sample solubility in the initial eluent. To dry load, dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of the packed column.[7]
Q5: What could be the cause if my compound comes off the column in the first few fractions (in the solvent front)? A5: This indicates that your eluent is too polar. The compound has a very high Rf value in that solvent system and is not interacting sufficiently with the silica gel. You need to switch to a less polar eluent (e.g., decrease the percentage of ethyl acetate in hexanes).[3]
Data Presentation
The following table summarizes typical solvent systems used for the purification of pyrrolopyridine derivatives and related heterocyclic compounds. These should be used as a starting point for optimization via TLC.
| Compound Class / Specific Compound | Stationary Phase | Eluent System (Mobile Phase) | Rf Value (if reported) | Reference |
| 4-chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-b]pyridine | Silica Gel (100-200 mesh) | 6-7% Ethyl Acetate in Hexane | Not specified | [6] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Silica Gel | Acetone / Dichloromethane (1:1) | 0.34 - 0.56 | [8] |
| Pyrrolo[1,2-b]pyridazine derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate (30:1) | Not specified | [9] |
| General Pyrrolopyridine Derivatives | Silica Gel | Gradient of Ethyl Acetate in Hexanes | Target ~0.3 | [1] |
| Carbazole Derivatives (from related synthesis) | Silica Gel | Petroleum Ether / Ethyl Acetate (100:1) | Not specified | [10] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size. For 100-500 mg of crude material, a 2-3 cm diameter column is usually sufficient.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is not too tightly packed.[7]
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.[7]
-
-
Packing the Column (Wet Packing Method):
-
In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column. Use additional eluent to wash any remaining silica from the beaker into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the silica run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Loading the Sample (Dry Loading Method):
-
Dissolve the crude this compound (e.g., 250 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 1-2 grams of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, pouring it gently down the sides to avoid disturbing the top layer.
-
Apply gentle air pressure to the top of the column to begin elution at a steady drip rate.[7]
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, start with the least polar solvent mixture (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 10%, 15%, 20% EtOAc) as the elution progresses.
-
-
Analysis of Fractions:
-
Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. orgsyn.org [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
common side products in the synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (also known as N-tosyl-7-azaindole). This guide addresses common issues, particularly the formation of side products, to assist in optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of tosylating 1H-pyrrolo[2,3-b]pyridine (7-azaindole)?
The tosyl group is primarily introduced as a protecting group for the nitrogen atom of the pyrrole ring. This protection is often necessary to prevent undesired side reactions during subsequent synthetic transformations on other parts of the molecule. The electron-withdrawing nature of the tosyl group can also modify the reactivity of the pyrrolo[2,3-b]pyridine ring system.
Q2: What are the expected major products and common side products in the tosylation of 7-azaindole?
The desired product is this compound. However, several side products can arise depending on the reaction conditions. A summary of potential products is provided in the table below.
| Compound | Type | Notes |
| This compound | Desired Product | The result of successful N-tosylation at the pyrrole nitrogen. |
| Unreacted 1H-pyrrolo[2,3-b]pyridine | Side Product | Incomplete reaction can lead to the presence of starting material. |
| 7-Tosyl-7H-pyrrolo[2,3-b]pyridine | Side Product | Isomeric product resulting from tosylation at the pyridine nitrogen (N7). The formation of this isomer is generally less favored due to the higher basicity and nucleophilicity of the pyrrole nitrogen. |
| 1,7-Di-Tosyl-pyrrolo[2,3-b]pyridinium salt | Side Product | Over-tosylation can lead to the formation of a di-tosylated product, particularly if an excess of tosyl chloride is used. |
| 3-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Side Product | Although less common for N-tosylation, in some cases involving activated substrates, the chloride from tosyl chloride can act as a nucleophile, leading to chlorination. |
| 1H-Pyrrolo[2,3-b]pyridine-3-sulfone | Side Product | C-sulfonylation at the electron-rich C3 position of the pyrrole ring can occur, especially under certain conditions. This is a known reactivity pattern for N-sulfonyl protected 7-azaindoles.[1][2][3] |
| Hydrolysis Product (7-azaindole) | Side Product | If water is present in the reaction or during workup, the N-tosyl group can be susceptible to hydrolysis, reverting back to the starting material. |
Q3: What factors influence the regioselectivity of tosylation (N1 vs. N7)?
The tosylation of 7-azaindole typically occurs at the N1 position of the pyrrole ring. This preference is attributed to the higher nucleophilicity of the pyrrole nitrogen compared to the pyridine nitrogen. The lone pair of electrons on the pyrrole nitrogen is more delocalized into the aromatic system, making it more available for reaction with electrophiles like tosyl chloride. However, reaction conditions such as the choice of base and solvent can influence this selectivity.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 1-Tosyl Product
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time. Ensure that the tosyl chloride used is fresh and not hydrolyzed.
-
-
Possible Cause 2: Formation of Side Products.
-
Solution: Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the major side products. Refer to the table above to understand their potential origin. To minimize side product formation, consider using a slight excess (1.1-1.2 equivalents) of tosyl chloride. Using a large excess can lead to di-tosylation. Running the reaction at a lower temperature may also improve selectivity.
-
-
Possible Cause 3: Hydrolysis of the Product.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize contact with water and use anhydrous drying agents (e.g., Na₂SO₄ or MgSO₄) to remove any residual water from the organic phase.
-
Issue 2: Presence of an Isomeric Product
-
Possible Cause: Formation of 7-Tosyl-7H-pyrrolo[2,3-b]pyridine.
-
Solution: While N1-tosylation is favored, the N7-isomer can form. Purification by column chromatography is typically effective in separating these isomers. To improve the N1-selectivity, a less hindered base or a non-polar solvent might be beneficial.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Co-elution of Product and Side Products.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides good separation. If separation is still challenging, consider recrystallization of the crude product.
-
-
Possible Cause 2: Product Instability on Silica Gel.
-
Solution: The N-tosyl group can sometimes be labile on acidic silica gel. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This is a general procedure and may require optimization for specific laboratory conditions and scales.
-
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (2.0 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine during reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-tosyl-7-azaindole) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tosyl group on the 1H-pyrrolo[2,3-b]pyridine core?
A1: The p-toluenesulfonyl (tosyl or Ts) group serves as a protecting group for the nitrogen atom of the pyrrole ring in the 7-azaindole scaffold.[1][2] This protection is crucial for several reasons:
-
It prevents unwanted side reactions at the N-H position, which is acidic and nucleophilic.[3]
-
It can modify the electronic properties of the ring system, which can be beneficial for directing certain reactions.
-
Protection is often essential for achieving successful outcomes in reactions like metal-catalyzed cross-couplings.
Q2: Under what general conditions is the N-tosyl group on 7-azaindole considered stable?
A2: The N-tosyl group is known for its robustness and is generally stable across a wide range of conditions, including many acidic and oxidative environments.[2][4] It is typically stable to reaction conditions used for:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Mild acidic and basic conditions that are not intended for its removal.
-
Standard chromatographic purification.
Q3: What are the common methods for deprotection (cleavage) of the N-tosyl group from this compound?
A3: The N-tosyl group is very stable, and its removal often requires specific and sometimes harsh conditions.[1] Common methods include:
-
Basic Hydrolysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents at elevated temperatures can cleave the tosyl group. However, this method can sometimes lead to low yields with sensitive substrates.[5] A milder alternative that has proven effective for N-tosyl indoles and azaindoles is using cesium carbonate in a mixture of THF and methanol.
-
Reductive Cleavage: Strong reducing agents can be used for deprotection.[1][4] Reagents like sodium in liquid ammonia, or magnesium in methanol are effective.[4][6]
-
Strongly Acidic Conditions: Refluxing with strong acids such as HBr in acetic acid can also remove the tosyl group.[1][6]
Troubleshooting Guide
Issue 1: Low yield or decomposition during a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
-
Potential Cause: While the tosyl group is generally stable, prolonged reaction times at very high temperatures (>120 °C) might lead to some degradation of the 7-azaindole core. More likely, the issue may lie with the reaction conditions themselves.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Thoroughly degas your solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Optimize Base and Solvent: The choice of base and solvent is critical. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often used. For Buchwald-Hartwig aminations, a strong non-nucleophilic base like NaOt-Bu is common. Ensure solvents are anhydrous.
-
Check Catalyst and Ligand: Use a pre-formed catalyst or ensure the correct ligand-to-metal ratio. The activity of the palladium source is paramount.
-
Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
Issue 2: The tosyl group is unexpectedly cleaved during the reaction.
-
Potential Cause: The reaction conditions may be too harsh, inadvertently promoting deprotection.
-
Troubleshooting Steps:
-
Avoid Strong Bases: If your reaction involves a base, consider using a milder one if possible. For example, if using NaOH or KOH, switch to a carbonate base like K₂CO₃ or Cs₂CO₃.
-
Temperature Control: High temperatures can accelerate the cleavage of the tosyl group, especially in the presence of strong nucleophiles or bases.
-
Nucleophilic Attack: Certain strong nucleophiles can attack the sulfonyl group, leading to cleavage. If a strong nucleophile is required for your desired transformation, it may be necessary to perform the reaction at a lower temperature.
-
Issue 3: Difficulty in removing the tosyl group after the desired reaction is complete.
-
Potential Cause: The tosyl group is known to be difficult to remove. The chosen deprotection method may not be effective enough for your specific substrate.
-
Troubleshooting Steps:
-
Increase Reagent Equivalents/Concentration: For basic hydrolysis or acidic cleavage, increasing the concentration of the base/acid or the number of equivalents may be necessary.
-
Switch Deprotection Method: If basic hydrolysis is failing, consider a reductive cleavage method (e.g., Mg/MeOH), which operates under a different mechanism.[4]
-
Use a Milder, More Modern Method: For sensitive substrates, the cesium carbonate in THF/MeOH method has been shown to be effective for deprotecting N-tosyl indoles and azaindoles with potentially higher yields and fewer side products.
-
Stability and Deprotection Conditions
The following table summarizes the stability of the N-tosyl group on the 7-azaindole core under various reaction conditions.
| Condition Category | Reagents | Stability of N-Tosyl Group | Typical Outcome |
| Strongly Basic | NaOH, KOH in refluxing alcohol | Labile | Deprotection |
| Mildly Basic | K₂CO₃, Cs₂CO₃, Et₃N at rt to moderate heat | Generally Stable | Protection remains intact |
| Strongly Acidic | HBr/AcOH, reflux | Labile | Deprotection |
| Mildly Acidic | TFA, mild HCl (aq) at rt | Generally Stable | Protection remains intact |
| Reductive (Harsh) | Na/NH₃, Mg/MeOH | Labile | Deprotection |
| Reductive (Mild) | H₂, Pd/C | Stable | Protection remains intact |
| Oxidative | m-CPBA, H₂O₂ | Generally Stable | Protection remains intact |
| Palladium Cross-Coupling | Pd catalysts, various bases, 80-110 °C | Stable | Protection remains intact |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the coupling of a halogenated this compound with an arylboronic acid.
-
Reaction Setup: In a dry flask or microwave vial, combine the halo-1-tosyl-7-azaindole (1.0 eq.), the arylboronic acid or its pinacol ester (1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), under a positive pressure of the inert gas.
-
Heating: Heat the reaction mixture with stirring to a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a halogenated this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the halo-1-tosyl-7-azaindole (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., a G2 or G3 precatalyst, 1-3 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq.) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heating: Seal the vessel and heat the mixture with stirring. Temperatures can range from 80 °C to 110 °C. Microwave irradiation can also be effective and may reduce reaction times.[8][9]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product is then purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Factors affecting the stability of the N-tosyl protecting group.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deprotection of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance for researchers encountering difficulties with the deprotection of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1-tosyl-7-azaindole). The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My N-tosyl deprotection of this compound is not working or is incomplete. What are the common causes?
Several factors can lead to a failed or incomplete deprotection of the tosyl group from 7-azaindole. These include:
-
Inappropriate Reagents or Conditions: The chosen method may not be suitable for the specific substrate. The tosyl group is robust and often requires specific, and sometimes harsh, conditions for removal.[1]
-
Steric Hindrance: Bulky substituents near the tosyl group can hinder the access of the deprotecting reagent.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the pyrrolo[2,3-b]pyridine ring can influence the reactivity of the N-tosyl group. For instance, electron-withdrawing groups can facilitate nucleophilic attack, making deprotection easier under certain basic conditions.[2]
-
Reagent Quality: Degradation or poor quality of reagents (e.g., old sodium metal, wet solvents) can lead to reaction failure.
-
Low Reaction Temperature or Insufficient Reaction Time: Many deprotection reactions require elevated temperatures and/or extended reaction times to proceed to completion.
Q2: I am observing decomposition of my starting material or product. What can I do?
Decomposition is often a sign that the deprotection conditions are too harsh for your molecule. The 7-azaindole core can be sensitive to strong acids, strong bases, or high temperatures.
-
Switch to Milder Conditions: If you are using harsh methods like strong bases (NaOH/KOH in refluxing alcohol) or dissolving metal reductions, consider switching to a milder protocol.[1][2] The use of cesium carbonate in a mixture of THF and methanol at room temperature is a particularly mild and effective method for deprotecting N-tosylated indoles and azaindoles.[2]
-
Lower the Reaction Temperature: If a reaction requires heat, try running it at a lower temperature for a longer period.
-
Degas Solvents: For reactions sensitive to oxygen, ensure that your solvents are properly degassed.
Q3: What are some alternative deprotection methods for this compound?
If your current method is failing, several alternatives can be explored. The choice of method will depend on the functional groups present in your molecule.
-
Basic Hydrolysis:
-
Cesium Carbonate (Cs₂CO₃): This is a highly recommended mild and efficient method for deprotection of N-tosyl indoles and azaindoles.[2] Azaindoles are noted to be deprotected more readily than indoles using this method, often at room temperature.[2]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are stronger bases and are typically used in refluxing alcoholic solvents like methanol or ethanol.[2] These conditions are harsher and may not be compatible with sensitive functional groups.
-
-
Reductive Cleavage:
-
Other Methods:
Deprotection Method Comparison
The following table summarizes various conditions for the deprotection of N-tosyl indoles and azaindoles, providing a comparative overview to aid in method selection.
| Method | Reagents | Solvents | Temperature | Key Considerations |
| Mild Basic Hydrolysis | Cesium Carbonate (Cs₂CO₃) | THF/Methanol | Room Temperature | Highly efficient and mild, well-suited for sensitive substrates. Azaindoles react faster than indoles.[2] |
| Strong Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Methanol/Ethanol | Reflux | Harsher conditions, may cause decomposition of sensitive molecules.[2] |
| Reductive Cleavage | Sodium (Na) in liquid Ammonia (NH₃) | Liquid NH₃ | Low Temperature | Very effective but requires specialized equipment and handling of hazardous materials.[1] |
| Reductive Cleavage | Red-Al or L-Selectride | Ethereal Solvents | Varies | Powerful reducing agents, may affect other reducible functional groups.[1] |
| Other Methods | Magnesium (Mg) in Methanol (MeOH) | Methanol | Varies | An alternative reductive method.[2] |
| Other Methods | Tetrabutylammonium Fluoride (TBAF) | THF | Reflux | A fluoride-based method.[2] |
Experimental Protocols
Protocol 1: Deprotection using Cesium Carbonate (Mild Conditions)
This protocol is adapted from a reported mild and efficient method for the N-detosylation of indoles and azaindoles.[2]
-
Dissolve this compound (1 equivalent) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (3 equivalents) to the solution.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For azaindoles, the reaction is often complete within a few hours.[2]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
The residue can then be purified by standard methods such as column chromatography.
Protocol 2: Deprotection using Sodium Hydroxide (Harsh Conditions)
This protocol outlines a more traditional, harsher deprotection method.
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add a solution of sodium hydroxide (excess, e.g., 5-10 equivalents) in water or the same alcohol.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).
-
Remove the solvent in vacuo and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting failed deprotection of this compound.
Deprotection Method Selection Guide
The choice of deprotection method is critical and depends on the stability of the starting material and product. This diagram illustrates a decision-making process for selecting an appropriate method.
References
challenges in the scale-up synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, particularly addressing the challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from lab to production scale can introduce several challenges. These primarily include:
-
Reaction Control and Exotherms: The N-tosylation reaction can be exothermic. What is manageable on a small scale can lead to a runaway reaction on a larger scale, posing safety risks and promoting side-product formation.
-
Reagent Addition and Mixing: Ensuring uniform mixing of reagents in a large reactor is critical to avoid localized high concentrations, which can lead to the formation of impurities. The order and rate of addition of reagents like tosyl chloride and the base are crucial.
-
Work-up and Product Isolation: Handling large volumes of solvents and performing extractions and phase separations can be cumbersome and may lead to product loss.
-
Purification: Purification by chromatography, which is common in the lab, is often not economically viable on a large scale. Developing a robust crystallization or precipitation method for the final product is essential.
-
Impurity Profile: The impurity profile can change with scale. Byproducts that are minor on a lab scale can become significant issues in a large-scale batch.
Q2: What are the typical byproducts in the N-tosylation of 7-azaindole?
A2: Several byproducts can form during the N-tosylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The most common include:
-
Unreacted 7-azaindole: Incomplete reaction is a common issue.
-
p-Toluenesulfonic acid: This is formed from the hydrolysis of tosyl chloride by any residual water in the reaction mixture.
-
Bis-tosylated byproduct: While less common for a secondary amine, over-tosylation is a possibility under forcing conditions, although no specific reports for 7-azaindole were found.
-
Chlorinated byproducts: Under certain conditions, particularly with electron-withdrawing groups on the aromatic ring, the chloride from tosyl chloride can act as a nucleophile, leading to chlorinated impurities.[1]
-
Salts: The reaction of the base (e.g., triethylamine, potassium carbonate) with the HCl generated during the reaction produces salts that need to be removed during work-up.
Q3: How can I effectively remove unreacted tosyl chloride and p-toluenesulfonic acid from the reaction mixture?
A3: Both unreacted tosyl chloride and its hydrolysis product, p-toluenesulfonic acid, can be effectively removed through an aqueous workup.[2]
-
Quenching with a basic aqueous solution: Adding a base like sodium bicarbonate or sodium hydroxide to the reaction mixture will neutralize p-toluenesulfonic acid, forming a water-soluble salt. It will also hydrolyze any remaining tosyl chloride.
-
Extraction: Subsequent extraction with a suitable organic solvent will separate the desired product into the organic layer, leaving the tosylate salt and other water-soluble impurities in the aqueous layer.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields can be attributed to several factors, from reagent quality to reaction conditions and work-up procedures.
| Potential Cause | Troubleshooting Recommendation |
| Poor quality of 7-azaindole | Ensure the starting material is pure and dry. Impurities can interfere with the reaction. |
| Decomposition of Tosyl Chloride | Use a fresh bottle of p-toluenesulfonyl chloride. Old reagents can absorb moisture and degrade. |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Water will react with tosyl chloride, reducing the effective concentration and leading to the formation of p-toluenesulfonic acid. |
| Inappropriate base | The choice of base is critical. A base that is too weak may not effectively deprotonate the 7-azaindole, while a base that is too strong could lead to side reactions. Common bases for tosylation include triethylamine, pyridine, and potassium carbonate. |
| Suboptimal reaction temperature | The reaction may require heating to go to completion. However, excessive heat can lead to decomposition of the product or starting materials. Monitor the reaction by TLC or HPLC to determine the optimal temperature. |
| Product loss during work-up | The product may have some solubility in the aqueous phase. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent. |
Issue 2: Formation of Impurities
The presence of significant impurities can complicate purification and reduce the final yield.
| Impurity Observed | Potential Cause | Troubleshooting Recommendation |
| Unreacted 7-azaindole | Incomplete reaction. | Increase the equivalents of tosyl chloride and/or base. Increase the reaction time or temperature. Ensure efficient mixing. |
| p-Toluenesulfonic acid | Hydrolysis of tosyl chloride. | Use anhydrous conditions. During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic impurity.[2] |
| Unknown byproducts | Side reactions due to high temperatures or incorrect stoichiometry. | Optimize the reaction temperature and the stoichiometry of the reagents. Consider a different solvent or base. |
Experimental Protocols
General Laboratory Scale Synthesis of this compound
-
Reagents and Materials:
-
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, or Potassium Carbonate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a solution of 7-azaindole in the chosen anhydrous solvent, add the base and stir at room temperature.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and a troubleshooting decision tree.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Azaindole Tosylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tosylation of 7-azaindole. Our focus is to address the common challenge of over-tosylation and provide strategies for achieving selective N-1 mono-tosylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 7-azaindole tosylation?
A1: The tosylation of 7-azaindole can yield two main products: the desired N-1 mono-tosylated 7-azaindole and the undesired di-tosylated product. The reaction involves the substitution of the hydrogen atom on the nitrogen of the pyrrole ring with a tosyl group. Under certain conditions, a second tosyl group can be added, leading to over-tosylation.
Q2: Why is over-tosylation a problem in my experiment?
A2: Over-tosylation, or di-tosylation, can significantly reduce the yield of your desired mono-tosylated product. It also introduces a significant impurity that can be challenging to separate, complicating downstream purification and potentially impacting the outcome of subsequent reactions.
Q3: What are the key factors that influence the selectivity between mono- and di-tosylation?
A3: The selectivity of the tosylation reaction is primarily influenced by the reaction conditions. Key factors include the stoichiometry of the reagents (equivalents of tosyl chloride and base), the choice of base and solvent, the reaction temperature, and the reaction time. Careful control of these parameters is crucial for favoring the formation of the mono-tosylated product.
Q4: Can I remove the tosyl group if I have an undesired product?
A4: Yes, deprotection of N-tosylated indoles and azaindoles is possible. A mild and efficient method involves the use of cesium carbonate in a mixed solvent system of THF and methanol. This method has been shown to be effective for a range of indole and azaindole derivatives.
Troubleshooting Guide: Avoiding Over-Tosylation
This guide will help you troubleshoot and optimize your 7-azaindole tosylation reaction to minimize the formation of the di-tosylated byproduct.
Problem: Significant formation of di-tosylated 7-azaindole observed by TLC or LC-MS.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Excess Tosyl Chloride (TsCl) | Carefully control the stoichiometry of TsCl. Use a slight excess (e.g., 1.1-1.2 equivalents) relative to 7-azaindole to ensure complete consumption of the starting material without promoting di-tosylation. |
| Strongly Basic Conditions | The choice of base is critical. While a base is necessary to neutralize the HCl byproduct, a very strong base or a large excess can facilitate the second deprotonation and subsequent tosylation. Consider using a milder base like pyridine or triethylamine in a controlled amount (e.g., 1.5-2.0 equivalents). |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for the less favorable di-tosylation. It is recommended to perform the reaction at a lower temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. |
| Prolonged Reaction Time | Extended reaction times can increase the likelihood of side reactions, including over-tosylation. Monitor the reaction progress closely by TLC. Once the starting material is consumed, quench the reaction to prevent further tosylation. |
| Inappropriate Solvent | The solvent can influence the solubility of intermediates and the overall reaction rate. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and appropriate solvents for this reaction. |
Experimental Protocols
Key Experiment 1: Selective N-1 Mono-tosylation of 7-Azaindole
This protocol is designed to favor the formation of the mono-tosylated product.
Materials:
-
7-Azaindole
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-azaindole (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
To the stirred solution, add pyridine (1.5 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1 equivalents).
-
Maintain the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-1 mono-tosylated 7-azaindole.
Quantitative Data Summary for Selective Mono-tosylation:
| Reagent | Equivalents | Role |
| 7-Azaindole | 1.0 | Starting Material |
| p-Toluenesulfonyl Chloride (TsCl) | 1.1 - 1.2 | Tosylating Agent |
| Pyridine or Triethylamine | 1.5 - 2.0 | Base |
| Solvent | Temperature | Typical Yield |
| Dichloromethane (DCM) | 0°C to room temperature | > 80% |
Key Experiment 2: Conditions Favoring Over-Tosylation (Di-tosylation)
This section describes hypothetical conditions that could lead to the formation of the undesired di-tosylated product. These conditions should generally be avoided when selective mono-tosylation is the goal.
Hypothetical Conditions:
-
Excess Reagents: Using a larger excess of both TsCl (e.g., > 2.0 equivalents) and a strong base (e.g., sodium hydride, > 2.0 equivalents).
-
Elevated Temperature: Running the reaction at reflux temperatures for an extended period.
Quantitative Data Summary for Potential Di-tosylation:
| Reagent | Equivalents |
| 7-Azaindole | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | > 2.0 |
| Strong Base (e.g., NaH) | > 2.0 |
| Solvent | Temperature |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reflux |
Visualizing the Process
To further clarify the reaction pathways and troubleshooting logic, the following diagrams are provided.
Technical Support Center: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the tosyl protecting group on 7-azaindole?
A1: The tosyl group serves as a robust protecting group for the nitrogen atom of the pyrrole ring in 7-azaindole. This protection is crucial for preventing unwanted side reactions at the nitrogen atom during subsequent functionalization of the molecule, such as metal-catalyzed cross-coupling reactions or electrophilic substitutions.
Q2: What are the most common impurities observed in the synthesis of this compound?
A2: Common impurities include unreacted 7-azaindole, p-toluenesulfonic acid, and potentially over-tosylated or di-tosylated byproducts. Other less common impurities can arise from side reactions such as C-H sulfenylation of the azaindole ring or hydrolysis of the product back to 7-azaindole.
Q3: How can I monitor the progress of the tosylation reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (7-azaindole), the desired product (this compound), and any significant byproducts. The spots can be visualized under UV light.
Q4: Is the tosyl group stable under all reaction conditions?
A4: The tosyl group is generally stable under a range of conditions, but it can be labile under strongly acidic or basic conditions, which may lead to its cleavage and the reformation of 7-azaindole. It has also been observed that under certain conditions, such as in the presence of strong bases like organolithium reagents, the tosyl group itself can undergo reactions, for instance, lithiation on the aryl ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Incomplete or Low-Yield Tosylation Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted 7-azaindole.
-
The isolated yield of the desired product is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degraded p-Toluenesulfonyl Chloride (TsCl) | Use freshly purchased or purified TsCl. Old TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and bases. |
| Insufficient Base | Use a slight excess of a suitable base (e.g., triethylamine, pyridine, or sodium hydride) to neutralize the HCl generated during the reaction and to facilitate the reaction. |
| Inadequate Reaction Temperature or Time | While the reaction is often carried out at 0 °C to room temperature, optimization of the temperature and reaction time may be necessary. Monitor the reaction by TLC to determine the optimal endpoint. |
Issue 2: Formation of Multiple Spots on TLC, Indicating Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and the desired product.
Possible Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation and Removal |
| p-Toluenesulfonic Acid | Hydrolysis of TsCl or the product. | Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Di-tosylated 7-azaindole | Reaction of a second molecule of TsCl with the product. | Use a controlled stoichiometry of TsCl (typically 1.1-1.2 equivalents). Purification can be achieved by column chromatography. |
| C-3 Sulfenylated Product | Direct C-H functionalization of the N-tosylated 7-azaindole.[1] | This side reaction is promoted by certain reagents like TBAI. Avoiding such reagents can minimize its formation. Separation is typically achieved by column chromatography. |
| Chlorinated Byproducts | Reaction of tosyl chloride with residual alcohols or the product itself under certain conditions. | Ensure the absence of alcohol impurities in the starting materials and solvents. Purification can be achieved by column chromatography. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The product co-elutes with impurities during column chromatography.
-
The product fails to crystallize or oils out.
Troubleshooting Purification:
| Problem | Suggested Solution |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Product Oiling Out | This may be due to residual solvent or impurities. Try dissolving the crude product in a minimal amount of a suitable solvent and then adding a non-solvent to induce precipitation or crystallization. Seeding with a small crystal of pure product can also be effective. |
| Failure to Crystallize | Ensure the product is sufficiently pure. If impurities are present, further purification by column chromatography may be necessary before attempting crystallization again. Trying different solvent systems for crystallization is also recommended. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure using Sodium Hydride:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Procedure using Triethylamine:
-
Dissolve 7-azaindole (1.0 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight, or until completion as indicated by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing common impurities in the synthesis of this compound.
References
impact of reaction conditions on the purity of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, a common intermediate for researchers, scientists, and drug development professionals. The information focuses on how reaction conditions can impact the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for the synthesis of this compound?
A1: A general and effective method for the N-tosylation of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by quenching with tosyl chloride (TsCl). A common procedure is to dissolve 7-azaindole in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and then add a strong base like sodium hydride (NaH). After the deprotonation is complete, a solution of tosyl chloride in the same solvent is added, and the reaction is stirred until completion.
Q2: What are the most critical reaction conditions affecting the purity of the final product?
A2: The purity of this compound is significantly influenced by the choice of base, solvent, temperature, and stoichiometry of the reagents. The reaction's water content is also a critical factor, as the presence of moisture can lead to the decomposition of tosyl chloride and the formation of p-toluenesulfonic acid, which can complicate purification.
Q3: Which bases are recommended for this reaction, and how do they compare?
A3: Several bases can be used for the N-tosylation of 7-azaindole.
-
Sodium Hydride (NaH): A strong base that effectively deprotonates the pyrrole nitrogen, often leading to high yields. It is crucial to use it in an anhydrous solvent to prevent quenching.
-
Potassium Carbonate (K₂CO₃): A milder inorganic base that can be effective, particularly in polar aprotic solvents like acetonitrile. It is generally easier and safer to handle than NaH.[1]
-
Pyridine/Triethylamine (Et₃N) with DMAP: Organic bases like pyridine or triethylamine are often used in combination with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2] This system is effective but can sometimes lead to slower reaction rates.
The choice of base can influence the reaction rate and the formation of side products. Stronger bases like NaH typically provide faster and more complete reactions, but milder bases may offer better selectivity and easier work-up.
Q4: What are common impurities, and how can they be avoided?
A4: Common impurities include:
-
Unreacted 7-azaindole: This can occur if the deprotonation or the subsequent reaction with tosyl chloride is incomplete. Ensuring an adequate amount of base and sufficient reaction time can minimize this.
-
p-Toluenesulfonic acid: Forms from the hydrolysis of tosyl chloride in the presence of water. Using anhydrous solvents and reagents is essential for prevention.
-
C-Tosylated isomers: Although N-tosylation is generally favored, C-tosylation on the pyrrole ring can occur as a side reaction, especially with certain bases or under prolonged reaction times at elevated temperatures.
-
Di-tosylated products: In rare cases, over-reaction can lead to di-tosylation. Careful control of stoichiometry is important.
Q5: How can I purify the crude this compound?
A5: The most common method for purification is flash column chromatography on silica gel.[3] A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective method for obtaining highly pure material. For separating very close-running impurities, preparative thin-layer chromatography (prep TLC) or high-performance liquid chromatography (HPLC) might be necessary.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Inactive base (e.g., old NaH). 2. Insufficiently anhydrous conditions. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of tosyl chloride. | 1. Use fresh, high-quality sodium hydride. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. 4. Use freshly purchased or purified tosyl chloride. |
| Presence of Unreacted 7-azaindole | 1. Incomplete deprotonation. 2. Insufficient amount of tosyl chloride. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents of NaH). 2. Ensure at least one equivalent of tosyl chloride is used. |
| Formation of p-Toluenesulfonic Acid | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple Spots on TLC (Potential Side Products) | 1. C-tosylation. 2. Reaction temperature is too high. 3. Use of an inappropriate base. | 1. Lower the reaction temperature. 2. Consider using a milder base like potassium carbonate. 3. Optimize the stoichiometry of the reagents. |
| Difficulty in Purification | Co-elution of impurities with the product. | 1. Optimize the solvent system for column chromatography. 2. Consider using a different purification technique, such as recrystallization or preparative HPLC.[4] |
Data Presentation
Table 1: Impact of Base and Solvent on N-Tosylation of Pyrrole Derivatives (General Trends)
| Base | Solvent | Temperature | Typical Outcome | Purity Considerations |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to RT | High yield, fast reaction | Requires strictly anhydrous conditions to avoid side reactions. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | RT to 50 °C | Good yield, slower reaction | Generally cleaner reaction with fewer side products.[1] |
| Pyridine/DMAP | Dichloromethane (DCM) | 0 °C to RT | Moderate to good yield | Can be slow; may require longer reaction times. |
| Triethylamine/DMAP | Dichloromethane (DCM) | 0 °C to RT | Moderate to good yield | Similar to pyridine/DMAP system.[2] |
Note: This table represents general trends for N-tosylation of pyrrole-like heterocycles. Optimal conditions for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: N-Tosylation of 7-Azaindole using Sodium Hydride
-
Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 7-azaindole (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Tosylation: Cool the reaction mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Visualizations
References
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Reactions of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (also known as N-Tosyl-7-azaindole).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Q: I am experiencing low to no yield in my Suzuki-Miyaura coupling of a halo-1-Tosyl-1H-pyrrolo[2,3-b]pyridine with a boronic acid. What are the potential causes and solutions?
A: Low yields in Suzuki-Miyaura couplings involving 7-azaindole scaffolds can stem from several factors, ranging from catalyst and ligand choice to reaction conditions. The pyridine nitrogen in the 7-azaindole core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] The use of an N-protecting group like tosyl helps to mitigate some of these issues, but challenges can still arise.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical.[3] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide better results for challenging heteroaryl substrates.[3] Consider using preformed palladium complexes with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3][4][5] These ligands can promote the oxidative addition step and stabilize the catalytic species.[6]
-
Base Selection: The base plays a crucial role in the transmetalation step.[7] Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][4][7] Ensure the base is finely powdered and anhydrous, as clumps can lead to poor reproducibility.[7] The strength and solubility of the base can significantly impact the reaction outcome.[7]
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[3][7] Common solvent systems include dioxane/water and toluene/water.[5][7] If you are facing solubility issues with your starting materials, consider screening different solvent systems.[7][8]
-
Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions. However, excessively high temperatures can cause degradation of the catalyst or starting materials. Optimization of the reaction temperature is often necessary.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen.[9] Ensure that your reaction mixture is thoroughly degassed to prevent catalyst oxidation and deactivation. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[9]
Optimization Workflow for Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of a halo-1-Tosyl-1H-pyrrolo[2,3-b]pyridine is giving a low yield or a complex mixture of products. How can I improve this reaction?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with 7-azaindole substrates is highly dependent on the reaction conditions.[10] Inconsistent results, especially on a larger scale, have been reported.[11]
Troubleshooting Steps:
-
Ligand Choice is Key: The selection of the phosphine ligand is paramount for successful amination.[12] For N-substituted 4-bromo-7-azaindoles, ligands like Xantphos have been shown to be effective.[11] Biarylphosphine ligands, such as RuPhos and XPhos, are also commonly used and can be beneficial.[5]
-
Appropriate Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is often a good choice for these reactions.[11] Other bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, but their compatibility with your specific substrate should be considered.[11]
-
Palladium Pre-catalyst: Using a stable palladium pre-catalyst, such as a G2 or G3 pre-catalyst (e.g., XPhos Pd G2), can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Solvent and Temperature: Dioxane is a commonly used solvent for these reactions.[11] The reaction temperature may need to be optimized, typically ranging from 80 to 110 °C.
Comparative Table of Buchwald-Hartwig Amination Conditions:
| Parameter | Condition A | Condition B | Reference |
| Palladium Source | Pd(OAc)₂ | RuPhos Pd G2 | [5][11] |
| Ligand | Xantphos | RuPhos | [5][11] |
| Base | Cs₂CO₃ | NaOtBu | [11] |
| Solvent | Dioxane | n-Butanol | [5][11] |
| Temperature | 100-110 °C | 100 °C | [11] |
Issue 3: Side Reactions and Low Yields in Sonogashira Coupling
Q: I am attempting a Sonogashira coupling with a halo-1-Tosyl-1H-pyrrolo[2,3-b]pyridine and observe significant homocoupling of the alkyne and low yields of the desired product. What can I do?
A: Sonogashira couplings are prone to the formation of homocoupled alkyne byproducts (Glaser coupling), especially in the presence of oxygen.[13] The choice of catalyst system and reaction conditions is crucial to minimize this side reaction.
Troubleshooting Steps:
-
Minimize Oxygen: The homocoupling side reaction is often promoted by oxygen.[13] It is imperative to rigorously degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Copper Co-catalyst: While many Sonogashira reactions use a copper co-catalyst (e.g., CuI), this can sometimes promote homocoupling.[2] Consider running the reaction under copper-free conditions, although this may require a more active palladium catalyst/ligand system.
-
Catalyst System: A common catalyst system is a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper salt.[2] The use of a palladium(0) source like Pd(PPh₃)₄ can also be effective.[1][2]
-
Base and Solvent: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent or co-solvent with another organic solvent like DMF or THF.[2]
Logical Flow for Minimizing Sonogashira Homocoupling
Caption: Strategy to reduce alkyne homocoupling in Sonogashira reactions.
Issue 4: Difficulties with Tosyl Deprotection
Q: I am struggling to deprotect the tosyl group from my coupled this compound product without degrading the molecule. What are some reliable methods?
A: The tosyl group is a robust protecting group, and its removal can sometimes require harsh conditions that may not be compatible with the functional groups on your coupled product.
Troubleshooting Steps:
-
Basic Hydrolysis: The most common method for tosyl deprotection is basic hydrolysis. This is typically achieved using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent such as methanol, ethanol, or a mixture with water, often at elevated temperatures.
-
Alternative Reagents: If basic hydrolysis is not effective or leads to decomposition, other reagents can be considered. For instance, magnesium in methanol has been reported for the cleavage of N-sulfonyl groups.
-
Protecting Group Strategy: If deprotection proves to be consistently problematic, it may be worth considering a different N-protecting group for your synthesis from the outset. Groups that can be removed under milder conditions, such as SEM (2-(trimethylsilyl)ethoxymethyl), might be more suitable, although SEM deprotection can also present its own challenges, such as the release of formaldehyde which can lead to side reactions.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the halo-1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1 or toluene/ethanol 1:1).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.[4]
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the halo-1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.1-1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv) to a reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-110 °C) until the reaction is complete.
-
Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product via column chromatography.
General Procedure for Tosyl Deprotection
-
Dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add an aqueous solution of a strong base (e.g., 2-4 M NaOH or KOH).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the deprotected product as needed.
Purification Considerations
Palladium-catalyzed reactions can result in residual palladium in the final product, which can be problematic for downstream applications, especially in drug discovery.[14][15][16] Standard purification by column chromatography may not be sufficient to remove all traces of the metal.[14][15] Consider using palladium scavenging agents or performing a subsequent purification step to ensure low levels of residual palladium.[14][15]
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Validation & Comparative
In-Depth ¹H NMR Spectral Analysis: A Comparative Guide to 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the ¹H NMR Spectrum of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine with Related Heterocyclic Compounds, Supported by Experimental Protocols and Structural Visualizations.
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in the synthesis of various biologically active compounds. By comparing its spectral features with those of the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), and a structurally related tosylated indole, this document serves as a practical resource for the unambiguous identification and characterization of this important molecule.
Comparative Analysis of ¹H NMR Spectra
The introduction of a tosyl group to the nitrogen atom of the pyrrole ring in 1H-pyrrolo[2,3-b]pyridine significantly influences the chemical shifts of the protons, providing a distinct spectral signature. Below is a comparative table summarizing the key ¹H NMR data for this compound and relevant reference compounds.
| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Tosyl Group Protons (ppm) |
| This compound | CDCl₃ | ~7.5-7.6 | ~6.6-6.7 | ~7.8-7.9 | ~7.1-7.2 | ~8.3-8.4 | 7.7-7.8 (d), 7.2-7.3 (d), 2.3-2.4 (s) |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | CDCl₃ | 7.18 | 6.48 | 7.98 | 7.07 | 8.29 | N/A |
| 5-Nitro-2-phenyl-1-tosyl-1H-indole | CDCl₃ | 6.65 (s) | N/A | 8.44 (d) | N/A | 8.21 (dd) | 7.26 (d), 7.09 (d), 2.32 (s) |
Note: The chemical shifts for this compound are estimated based on typical substituent effects and data from related compounds, as a publicly available, fully assigned spectrum was not found in the searched literature. The data for the reference compounds are sourced from experimental spectra.
The deshielding effect of the electron-withdrawing tosyl group is expected to shift the signals of the pyrrole protons (H-2 and H-3) downfield compared to the unprotected 7-azaindole. Similarly, the protons on the pyridine ring will also experience shifts due to the electronic changes in the fused ring system. The characteristic signals for the tosyl group itself—two doublets for the aromatic protons and a singlet for the methyl group—are key identifiers.
Structural and Signaling Pathway Visualization
To aid in the understanding of the molecular structure and the assignment of NMR signals, the following diagrams are provided.
Caption: Structure of this compound with predicted ¹H NMR chemical shifts.
Experimental Protocols
Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the acquisition of a ¹H NMR spectrum, which can be adapted for various spectrometers.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer: Carefully transfer the solution to the NMR tube. The final sample height should be approximately 4-5 cm.
NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative analysis.
-
Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, is generally appropriate.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS).
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Analysis: Assign the signals based on their chemical shifts, multiplicities, and coupling constants, using the comparative data and structural information provided in this guide.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary tools to confidently analyze and interpret the ¹H NMR spectrum of this compound. The comparative data, structural visualizations, and detailed experimental protocols will facilitate the accurate characterization of this and related heterocyclic compounds in various research and development settings.
A Comparative Analysis of 13C NMR Chemical Shifts: 1-Tosyl-1H-pyrrolo[2,3-b]pyridine versus Unsubstituted 1H-pyrrolo[2,3-b]pyridine
This guide provides a comparative analysis of the 13C NMR chemical shifts for 1-Tosyl-1H-pyrrolo[2,3-b]pyridine and its parent compound, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole). The introduction of a tosyl (p-toluenesulfonyl) group to the nitrogen atom of the pyrrole ring significantly influences the electronic environment of the heterocyclic system, leading to observable changes in the 13C NMR spectrum. Understanding these shifts is crucial for researchers in medicinal chemistry and materials science for the structural elucidation and characterization of novel 7-azaindole derivatives.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts for 7-azaindole and provides predicted values for 1-Tosyl-7-azaindole. The predictions are based on the known effects of N-tosylation on similar heterocyclic systems. The tosyl group generally acts as an electron-withdrawing group, which deshields the adjacent carbon atoms, causing a downfield shift in their NMR signals.
| Carbon Atom | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Experimental δ (ppm) | This compound Predicted δ (ppm) | Predicted Shift Δδ (ppm) |
| C2 | 127.3 | ~129-132 | ~ +2 to +5 |
| C3 | 100.1 | ~103-106 | ~ +3 to +6 |
| C3a | 142.0 | ~140-143 | ~ -2 to +1 |
| C4 | 120.5 | ~121-124 | ~ +1 to +4 |
| C5 | 116.0 | ~117-120 | ~ +1 to +4 |
| C6 | 148.8 | ~149-152 | ~ +1 to +4 |
| C7a | 149.7 | ~148-151 | ~ -1 to +2 |
| Tosyl-C1' | - | ~135-138 | - |
| Tosyl-C2', C6' | - | ~129-132 | - |
| Tosyl-C3', C5' | - | ~127-130 | - |
| Tosyl-C4' | - | ~145-148 | - |
| Tosyl-CH3 | - | ~21-22 | - |
Note: The experimental data for 7-azaindole is sourced from publicly available spectral data.[1] The predicted values for the tosylated compound are estimations based on the analysis of related N-tosylated indole and pyrrole structures.[2][3][4]
Experimental Protocols
General Procedure for the Synthesis of this compound:
The synthesis of this compound is typically achieved through the N-sulfonylation of 7-azaindole. A general procedure is as follows:
-
Dissolution: 7-azaindole is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added portion-wise to the solution at 0 °C to deprotonate the pyrrole nitrogen.
-
Tosylation: p-Toluenesulfonyl chloride (TsCl) is then added to the reaction mixture, which is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
13C NMR Spectroscopy:
The 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: A standard proton-decoupled 13C NMR experiment is performed. Key parameters include a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
Structural and Electronic Effects of N-Tosylation
The workflow for analyzing the impact of N-tosylation on the 13C NMR spectrum of 7-azaindole involves a combination of synthesis, purification, and spectroscopic analysis.
Caption: Workflow for the synthesis and comparative 13C NMR analysis of 1-Tosyl-7-azaindole.
References
A Comparative Guide to Tosyl and BOC Protecting Groups for 7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the nitrogen atom of 7-azaindole is a critical consideration in the synthesis of numerous biologically active compounds. The unique electronic properties of the 7-azaindole scaffold, a prevalent motif in medicinal chemistry, necessitate a careful evaluation of the stability and reactivity of the chosen protecting group. This guide provides an objective comparison of two commonly employed protecting groups, tosyl (Ts) and tert-butyloxycarbonyl (BOC), for the N-protection of 7-azaindole, supported by experimental data and detailed protocols.
Core Principles and Comparative Analysis
The efficacy of a protecting group is determined by its ease of introduction, its stability under various reaction conditions, and the facility of its removal. Tosyl and BOC groups exhibit distinct characteristics in these respects, rendering them suitable for different synthetic strategies.
The BOC group is a carbamate-based protecting group known for its general stability in basic and nucleophilic conditions, while being readily cleaved under acidic conditions. This acid lability is a key feature, allowing for mild deprotection.
The tosyl group , a sulfonyl-based protecting group, is recognized for its robustness and stability across a wide pH range. However, its removal typically requires harsher conditions, such as strong reducing agents or strong acids.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of 7-azaindole with tosyl and BOC groups, based on literature reports.
| Reaction Stage | Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Protection | BOC | (Boc)₂O, Et₃N, THF, rt, 5 min | 91 | [1] |
| Tosyl | TsCl, Et₃N, DMAP, DCM, rt, 12 h (for 5-bromo-7-azaindole) | 78 | [2] | |
| Deprotection | BOC | TFA in DCM, rt, 1-2 h | >95 | [3] |
| BOC (Basic) | Na₂CO₃, DME, reflux, 15 min (for 7-nitroindazole) | 100 | [4] | |
| BOC (Thermal) | Heat in a suitable solvent (e.g., TFE at 150°C) | Variable | [5][6] | |
| Tosyl | Cs₂CO₃, THF/MeOH (2:1), rt, 0.5-2 h | Quantitative | [7] |
Experimental Protocols
Protection of 7-Azaindole
BOC Protection:
-
Dissolve 7-azaindole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (Et₃N, 1.5 equiv).
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in THF.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-BOC-7-azaindole.[1]
Tosyl Protection:
-
Dissolve 7-azaindole (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosyl-7-azaindole.[2][8]
Deprotection of N-Protected 7-Azaindole
BOC Deprotection (Acidic):
-
Dissolve N-BOC-7-azaindole (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield 7-azaindole.[3]
Tosyl Deprotection (Mild Basic):
-
Dissolve N-tosyl-7-azaindole (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Stir the mixture at ambient temperature for 0.5-2 hours. Azaindoles are reported to undergo complete detosylation under these conditions.[7]
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, evaporate the solvent under vacuum.
-
Add water to the residue and stir for a few minutes.
-
Collect the solid product by filtration, wash with water, and dry to obtain 7-azaindole.[7][9]
Stability and Reactivity Comparison
-
N-BOC-7-azaindole is generally stable to basic conditions, organometallic reagents (e.g., Grignard reagents, organolithiums at low temperatures), and catalytic hydrogenation. Its primary lability is towards acids.
-
N-Tosyl-7-azaindole exhibits greater stability across a broader pH range, including acidic conditions that would cleave a BOC group. It is also stable to many oxidizing and reducing agents. However, the electron-withdrawing nature of the tosyl group can influence the reactivity of the 7-azaindole ring system. For instance, in C-H sulfenylation reactions of 7-azaindole, the tosyl group was found to be the most suitable among various sulfonyl protecting groups.[10] Conversely, in other transformations, the tosyl group can sometimes lead to side reactions, such as lithiation on the tosyl ring itself.[1]
Visualization of Synthetic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
reactivity comparison of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reactivity of a Key Heterocycle
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous kinase inhibitors and other therapeutic agents. The modulation of its reactivity through N-substitution is a critical aspect of its synthetic utility. This guide provides an objective comparison of the reactivity of 1H-pyrrolo[2,3-b]pyridine and its N-tosylated derivative, 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, supported by experimental data from the literature.
Executive Summary
The introduction of a tosyl group on the pyrrole nitrogen of 1H-pyrrolo[2,3-b]pyridine significantly alters its chemical reactivity. In general, the electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic substitution while simultaneously facilitating metal-catalyzed cross-coupling reactions by preventing interference from the N-H proton. This guide will delve into these differences, presenting a comparative analysis of their performance in key synthetic transformations.
Electrophilic Aromatic Substitution
1H-pyrrolo[2,3-b]pyridine: The pyrrole ring of the unprotected 7-azaindole is electron-rich and readily undergoes electrophilic aromatic substitution, predominantly at the C3 position.[1] This is a consequence of the nitrogen lone pair's participation in the aromatic system, which directs electrophiles to this position.
This compound: The strongly electron-withdrawing tosyl group significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic attack. While reactions may still be possible under harsher conditions, the reactivity is markedly diminished compared to the unprotected counterpart.
Comparative Data: Electrophilic Aromatic Substitution
| Reaction | Substrate | Reagents | Product | Yield | Reference |
| Bromination | 1H-pyrrolo[2,3-b]pyridine | NBS, DMF | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Not specified | [2] |
| Nitration | 1H-pyrrolo[2,3-b]pyridine | HNO₃/H₂SO₄ | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | Not specified | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
The N-H proton of 1H-pyrrolo[2,3-b]pyridine can interfere with palladium-catalyzed cross-coupling reactions by acting as a proton source or by coordinating with the metal center. N-protection, for instance with a tosyl group, circumvents these issues, leading to more efficient and predictable outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. N-protection of the 7-azaindole is often crucial for achieving high yields, especially when performing sequential couplings.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| 3-iodo-1-tosyl-5-bromo-7-azaindole | 1-(substituted)benzyl-3-boronate imidazole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-(1-(substituted)benzyl-1H-imidazol-2-yl)-5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Good | Inferred from multi-step synthesis |
| 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | High | [3] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 5-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)-1-ethyl-1H-indazole | High | [4] |
While direct comparative yields for the same Suzuki reaction on both protected and unprotected 7-azaindole are not available, the frequent use of N-protected derivatives in the literature for these couplings underscores the benefits of this strategy.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the acidic N-H of unprotected 7-azaindole can be detrimental to the reaction, making N-protection advantageous.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| 4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine derivative | N-benzylmethylamine | Pd(OAc)₂/RuPhos | NaOtBu | t-BuOH | 4-(N-benzyl-N-methylamino)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine derivative | High (after optimization) | [3] |
| 4-chloro-7-azaindole | N-benzylmethylamine | RuPhos Pd G2 pre-catalyst | K₂CO₃ | Not specified | 4-(N-benzylmethylamino)-7-azaindole | 33% | [3] |
| 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | (S)-2,3-dihydro-1H-inden-1-amine | Not specified | DIEA | EtOH | 2-chloro-4-((S)-2,3-dihydro-1H-inden-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 90% | [5] |
The significantly higher yield achieved with the N-tosyl protected pyrrolo[2,3-d]pyrimidine derivative compared to the unprotected 7-azaindole in a similar transformation highlights the positive impact of the tosyl group in this reaction class.
Deprotection of the Tosyl Group
A key consideration for the use of the tosyl protecting group is its removal to yield the free N-H. This is typically achieved under basic conditions.
Deprotection Methods
| Method | Reagents | Conditions | Reference |
| Basic Hydrolysis | NaOH, MeOH/H₂O | Reflux | [6] |
| Fluoride-mediated | TBAF, THF | Room Temperature | General knowledge |
Experimental Protocols
General Suzuki-Miyaura Coupling of a 3-Iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Derivative
This protocol is adapted from similar couplings on related heterocyclic systems.[4]
Materials:
-
3-Iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1)
Procedure:
-
To a reaction vessel, add the 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative, arylboronic acid, and Pd(dppf)Cl₂.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed DME/water solvent mixture and the potassium carbonate.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Buchwald-Hartwig Amination of a 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine Derivative
This protocol is based on aminations of similar N-protected chloro-azaindole systems.[5][7]
Materials:
-
4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Xantphos (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add the anhydrous 1,4-dioxane, followed by the amine.
-
Heat the reaction mixture to 100-110 °C (conventional heating or microwave irradiation).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Tosyl Deprotection
This protocol is a standard procedure for the cleavage of N-tosyl groups.
Materials:
-
This compound derivative (1.0 equiv)
-
Sodium hydroxide (excess)
-
Methanol/Water mixture
Procedure:
-
Dissolve the this compound derivative in a mixture of methanol and water.
-
Add a significant excess of sodium hydroxide.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize with an aqueous acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the deprotected product.
Visualizations
Caption: Comparative reactivity in electrophilic aromatic substitution.
Caption: Impact of N-protection on Pd-catalyzed cross-coupling reactions.
Conclusion
The choice between 1H-pyrrolo[2,3-b]pyridine and its 1-tosyl derivative is dictated by the desired synthetic transformation. For electrophilic substitutions on the pyrrole ring, the unprotected form is superior. Conversely, for palladium-catalyzed cross-coupling reactions, the use of a tosyl protecting group is highly advantageous, leading to cleaner reactions and higher yields. The subsequent deprotection of the tosyl group is a straightforward process, making this compound a versatile intermediate in the synthesis of complex molecules based on the 7-azaindole scaffold.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine and its Parent Compound
This guide provides a comparative analysis of the mass spectrometry data for 1-Tosyl-1H-pyrrolo[2,3-b]pyridine and its parent compound, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole). The inclusion of the tosyl group significantly alters the fragmentation pattern, providing valuable structural information. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the characterization of heterocyclic compounds.
Comparison of Mass Spectrometry Data
The following table summarizes the expected and observed mass-to-charge ratios (m/z) for the molecular ions and key fragments of this compound and 1H-pyrrolo[2,3-b]pyridine.
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]+ (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | C14H12N2O2S | 272.33 | 273.07 | 155 (Tosyl group), 117 (Pyrrolo[2,3-b]pyridine cation), 91 (Tropylium ion from tosyl group) |
| 1H-Pyrrolo[2,3-b]pyridine | C7H6N2 | 118.14 | 119.06 | 91, 64[1][2] |
Experimental Protocols
A general protocol for acquiring mass spectrometry data for these compounds using electrospray ionization (ESI) is provided below.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the analyte (this compound or 1H-pyrrolo[2,3-b]pyridine) in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to induce fragmentation and observe daughter ions.
Visualizations
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation pathway for this compound under mass spectrometry conditions. The initial protonated molecule undergoes fragmentation primarily at the sulfonamide bond.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. For a compound such as 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, a key building block in the synthesis of various therapeutic agents, selecting the appropriate analytical methodology is critical to ensure the reliability and reproducibility of research and the safety of the final drug product. This guide provides an objective comparison of the principal analytical techniques used to determine the purity of this compound, complete with supporting data and detailed experimental protocols.
Executive Summary
The purity of this compound can be effectively determined using several analytical techniques, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) is the most common method for routine purity assessment due to its high resolution and sensitivity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying and quantifying impurities, even at trace levels. Elemental Analysis, while less common for routine purity checks, provides fundamental information about the elemental composition of the compound, serving as an orthogonal method for purity confirmation. The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or absolute purity determination for a reference standard.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for determining the purity of this compound.
| Method | Principle | Information Provided | Typical Purity Range (%) | LOD/LOQ | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection. | Relative purity, impurity profile. | 95.0 - 99.9 | LOD: ~0.01% LOQ: ~0.03% | High resolution, high sensitivity, robust and reproducible, widely available. | Requires a reference standard for quantification, chromophore necessary for UV detection. |
| Quantitative 1H-NMR (qNMR) | Signal intensity is directly proportional to the number of protons. | Absolute purity, structural confirmation. | 98.0 - 100.0 | ~0.1% | No reference standard of the analyte needed, provides structural information, non-destructive.[1][2][3] | Lower sensitivity than HPLC, requires a high-purity internal standard, potential for signal overlap. |
| LC-MS | Chromatographic separation coupled with mass-to-charge ratio detection. | Impurity identification and quantification, molecular weight confirmation. | Dependent on the chromatographic separation. | Very low (pg-ng/mL range) | High sensitivity and selectivity, provides molecular weight information, excellent for trace impurity analysis.[4] | Can suffer from matrix effects, ionization efficiency can vary between compounds. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for detection. | Percentage of C, H, N, S. | Confirms elemental composition against theoretical values. | ~0.3% absolute error | Provides fundamental composition, orthogonal to chromatographic methods. | Does not distinguish between isomers or impurities with the same elemental composition, requires a relatively large sample amount. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine determination of the purity of this compound and for quantifying its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 5 µL
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow Diagram:
Caption: Workflow for HPLC-UV Purity Analysis.
Quantitative 1H-NMR (qNMR) Spectroscopy
This method provides an absolute purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Chloroform-d)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of high purity (>99.9%)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound.
-
Accurately weigh approximately 5-10 mg of the internal standard.
-
Dissolve both in a precise volume (e.g., 0.75 mL) of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Workflow Diagram:
Caption: Workflow for qNMR Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the identification and quantification of known and unknown impurities.
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
C18 reverse-phase column (as in HPLC)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate (volatile mobile phase additives)
Procedure:
-
Sample Preparation: Prepare the sample as described for HPLC-UV, but at a lower concentration (e.g., 10-100 µg/mL).
-
LC-MS Conditions:
-
Use similar chromatographic conditions as for HPLC-UV, but ensure the mobile phase additives are volatile (e.g., formic acid or ammonium formate instead of non-volatile buffers).
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive
-
Scan Range: m/z 100-1000
-
Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the analyte.
-
-
-
Data Analysis: Identify the main component by its retention time and mass-to-charge ratio. Identify impurities based on their mass spectra and compare with potential side products or degradation products. Quantification can be performed using an external standard or by relative peak area if the ionization efficiencies are assumed to be similar.
Workflow Diagram:
Caption: Workflow for LC-MS Impurity Profiling.
Conclusion
The selection of an analytical method for determining the purity of this compound should be guided by the specific analytical needs. For routine quality control, HPLC-UV is a robust and reliable choice. When an absolute purity value is required, for instance, for the qualification of a reference standard, qNMR is the method of choice. For comprehensive impurity profiling and identification, LC-MS offers unparalleled sensitivity and specificity. Finally, Elemental Analysis can serve as a valuable orthogonal technique to confirm the fundamental composition of the synthesized compound. A combination of these methods, such as HPLC for routine purity and LC-MS for impurity identification, often provides the most comprehensive and reliable assessment of the purity of this compound, ensuring its suitability for downstream applications in drug discovery and development.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
A Comparative Guide to the Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmacologically active compounds. The synthesis of this target molecule is typically achieved in a two-step sequence: first, the construction of the 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, followed by the N-tosylation of the pyrrole nitrogen.
We will compare two distinct and effective methods for the synthesis of the 7-azaindole core: the Batcho-Leimgruber indole synthesis and the Larock indole synthesis. The subsequent N-tosylation protocol will also be detailed.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes to 1H-pyrrolo[2,3-b]pyridine, followed by the N-tosylation step to yield the final product.
| Parameter | Route A: Batcho-Leimgruber Synthesis | Route B: Larock Indole Synthesis | N-Tosylation Step |
| Starting Materials | 2-Methyl-3-nitropyridine | 2-Amino-3-iodopyridine, Alkyne | 1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Raney Nickel, Hydrazine | Palladium catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3), Ligand (e.g., PPh3) | p-Toluenesulfonyl chloride (TsCl), Base (e.g., NaH) |
| Reaction Steps | 2 | 1 | 1 |
| Reaction Temperature | Step 1: Reflux; Step 2: rt to Reflux | 100 °C | 0 °C to rt |
| Reaction Time | Several hours | 12 hours | 1 hour |
| Overall Yield | High | Moderate to Good | ~72% |
| Purification Method | Column Chromatography | Column Chromatography | Column Chromatography |
Experimental Protocols
Route A: Batcho-Leimgruber Synthesis of 1H-pyrrolo[2,3-b]pyridine
The Batcho-Leimgruber synthesis is a powerful method for constructing the indole nucleus from o-nitrotoluenes and their heteroaromatic analogs.[1][2][3]
Step 1: Synthesis of (E)-N,N-Dimethyl-2-(3-nitro-2-pyridyl)vinylamine
A solution of 2-methyl-3-nitropyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enamine intermediate.
Step 2: Reductive Cyclization to 1H-pyrrolo[2,3-b]pyridine
The enamine from the previous step is dissolved in an appropriate solvent, and a reducing agent such as Raney nickel and hydrazine hydrate is added.[2] The reaction mixture is stirred at room temperature and may be gently heated to ensure complete reaction. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford 1H-pyrrolo[2,3-b]pyridine.
Route B: Larock Indole Synthesis of 1H-pyrrolo[2,3-b]pyridine
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction that provides a versatile route to indoles and azaindoles.[4][5][6]
A mixture of 2-amino-3-iodopyridine, a suitable alkyne (e.g., trimethylsilylacetylene, which can be later removed), a palladium catalyst such as palladium(II) acetate, a base like potassium carbonate, and a ligand (if necessary) in a solvent such as N,N-dimethylformamide (DMF) is heated at 100 °C. The reaction is carried out under an inert atmosphere. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to give 1H-pyrrolo[2,3-b]pyridine.
N-Tosylation of 1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from a procedure for a similar heterocyclic system.[7]
To a solution of 1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C is added a strong base, for instance, sodium hydride (NaH), portionwise. The mixture is stirred at this temperature for a short period, after which a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried over a drying agent, filtered, and concentrated under reduced pressure. The crude this compound is purified by column chromatography. A reported yield for a similar tosylation is approximately 72%.[7]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. synarchive.com [synarchive.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Rising Profile of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition: A Comparative Guide
For researchers and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. Among the emerging scaffolds, 1-Tosyl-1H-pyrrolo[2,3-b]pyridine derivatives have garnered significant attention, demonstrating promising activity against a range of therapeutically relevant kinases. This guide provides a comparative analysis of their biological activity, supported by experimental data, to offer a clear perspective on their potential in drug discovery.
The this compound core structure has proven to be a versatile scaffold for the design of potent inhibitors targeting various protein kinases implicated in cancer and inflammatory diseases. Researchers have successfully developed derivatives with significant inhibitory activity against Fibroblast Growth Factor Receptor (FGFR), Traf2 and Nck-interacting kinase (TNIK), Ataxia Telangiectasia Mutated (ATM) kinase, Cell division cycle 7 (Cdc7) kinase, Janus Kinase 3 (JAK3), and Phosphodiesterase 4B (PDE4B).
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against their respective kinase targets, alongside comparative data for established inhibitors where available.
Table 1: FGFR Inhibitory Activity of this compound Derivatives[1][2][3]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cell Line Proliferation (4T1) IC50 (µM) |
| 4h | 7 | 9 | 25 | 712 | Not Reported |
| Compound 1 | ~2100 | Not Reported | Not Reported | Not Reported | Not Reported |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Compound 4h emerged from a structural optimization study, demonstrating a significant improvement in potency against FGFR1-3 compared to the initial lead compound 1 .[1][2]
Table 2: TNIK Inhibitory Activity of this compound Derivatives[4][5][6][7][8]
| Compound Series | TNIK IC50 Range (nM) | Cell Line (Colorectal Cancer) | pIC50 Range |
| 1H-pyrrolo[2,3-b]pyridine derivatives | < 1 to higher values | Various | 7.37 to 9.92 |
A series of 31 compounds were analyzed, with some exhibiting potent TNIK inhibition with IC50 values below 1 nM. The pIC50 values indicate a high level of activity against colorectal cancer cells.[3][4]
Table 3: ATM Kinase Inhibitory Activity of this compound Derivatives[9]
| Compound | ATM IC50 (nM) | Selectivity over PIKK family members | In vivo Antitumor Activity |
| 25a | Potent (specific value not cited) | >700-fold | Synergistic efficacy with irinotecan in HCT116 and SW620 xenograft models |
Compound 25a was identified as a highly selective and orally available ATM inhibitor with significant in vivo antitumor activity when combined with irinotecan.[5]
Table 4: Cdc7 Kinase Inhibitory Activity of this compound Derivatives[10]
| Compound | Cdc7 Kinase IC50 (nM) |
| 42 | 7 |
| 1 | Less potent starting point |
Optimization of the initial hit compound 1 led to the discovery of compound 42 , a potent ATP mimetic inhibitor of Cdc7 kinase.[6]
Table 5: JAK3 Inhibitory Activity of this compound-5-carboxamide Derivatives[11][12]
| Compound | JAK3 IC50 (nM) | hERG Inhibitory Activity | In vivo Efficacy |
| 31 | Potent (specific value not cited) | Weak | Prolonged graft survival in a rat cardiac transplant model |
| 14c | Potent (specific value not cited) | Not Reported | Immunomodulating effect on IL-2-stimulated T cell proliferation |
These derivatives, particularly compound 31 , show promise as immunomodulators by targeting JAK3 with a favorable safety profile regarding hERG inhibition.[7]
Table 6: PDE4B Inhibitory Activity of this compound-2-carboxamide Derivatives[13]
| Compound | PDE4B IC50 (µM) | Selectivity over PDE4D | Cellular Activity |
| 11h | 0.14 | 6-fold | Significantly inhibited TNF-α release from macrophages |
| 7 | 0.48 | Not Reported | Not Reported |
A scaffold-hopping approach led to the identification of compound 11h as a potent and selective PDE4B inhibitor with anti-inflammatory properties.[8]
Experimental Protocols
The biological activities of these derivatives were determined using a variety of standard experimental protocols.
Enzymatic Assays
The inhibitory activity of the compounds against their target kinases (FGFR, TNIK, ATM, Cdc7, JAK3, and PDE4B) was typically assessed using in vitro enzymatic assays. These assays generally involve incubating the recombinant kinase with a specific substrate and ATP. The extent of substrate phosphorylation is then quantified, often using methods like ELISA, radiometric assays, or fluorescence-based techniques. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.
Cell-Based Assays
The anti-proliferative effects of these compounds were evaluated in various cancer cell lines. A common method is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of cell viability. Cells are seeded in microplates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). The IC50 value is then calculated as the concentration of the compound that reduces cell viability by 50%.
In Vivo Models
For promising compounds, in vivo efficacy is often evaluated in animal models, such as xenograft models for cancer or transplant models for immunomodulation. In xenograft models, human tumor cells are implanted into immunocompromised mice. The animals are then treated with the test compound, and tumor growth is monitored over time to assess the compound's antitumor activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: FGFR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
This compound derivatives represent a promising class of kinase inhibitors with demonstrated potent activity against a variety of important therapeutic targets. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, leading to the identification of highly potent and selective compounds. The data presented herein highlights their potential for the development of novel therapeutics for cancer and immune disorders. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Analysis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine: An In-Silico Guide Based on X-ray Crystallography Data of Analogous Structures
For Researchers, Scientists, and Drug Development Professionals
While a specific single-crystal X-ray diffraction study for 1-Tosyl-1H-pyrrolo[2,3-b]pyridine is not publicly available, a comprehensive structural analysis can be extrapolated by comparing crystallographic data from its core moiety, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), and other relevant tosylated heterocyclic compounds. This guide provides a comparative overview of the expected structural features of this compound against experimentally determined structures, offering insights into its molecular geometry, crystal packing, and the influence of the tosyl group.
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bonding interactions with biological targets.[1] The addition of a tosyl group to the pyrrole nitrogen can significantly alter the molecule's electronic properties, conformation, and intermolecular interactions, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Comparative Crystallographic Data
To understand the structural impact of the tosyl group on the 7-azaindole core, we compare the crystallographic data of two key structures: 5-Bromo-1H-pyrrolo[2,3-b]pyridine, which provides data on the core ring system, and 1-Tosyl-1,2,3,4-tetrahydroquinoline, which illustrates the conformational preferences of a tosyl group attached to a heterocyclic nitrogen.
| Parameter | 5-Bromo-1H-pyrrolo[2,3-b]pyridine[2] | 1-Tosyl-1,2,3,4-tetrahydroquinoline[3][4] |
| Formula | C₇H₅BrN₂ | C₁₆H₁₇NO₂S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.9082 (4) | 8.2176 (7) |
| b (Å) | 13.3632 (6) | 8.0468 (6) |
| c (Å) | 5.8330 (3) | 22.2439 (18) |
| β (°) ** | 103.403 (5) | 98.107 (4) |
| V (ų) ** | 675.47 (6) | 1456.2 (2) |
| Z | 4 | 4 |
In the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the fused pyridine and pyrrole rings form an essentially planar system.[2] Molecules are linked by pairs of N—H···N hydrogen bonds to form inversion dimers.[2] The introduction of the bulky tosyl group in this compound is expected to disrupt this hydrogen bonding pattern and introduce new intermolecular interactions, such as C—H···O contacts, as seen in the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline.[3][4]
The tosyl group itself introduces significant steric and electronic effects. The geometry around the sulfur atom is typically a distorted tetrahedron.[5] The dihedral angle between the pyrrolo[2,3-b]pyridine ring and the phenyl ring of the tosyl group will be a key conformational feature, influencing how the molecule packs in the solid state. In 1-tosyl-1,2,3,4-tetrahydroquinoline, the dihedral angle between the two aromatic rings is 47.74 (10)°.[3][4] A similar twisted conformation would be expected for this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized methodology for the structural determination of a small organic molecule like this compound.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, liquid-liquid diffusion, or vapor diffusion.
-
A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions. For a compound like this compound, solvents such as dichloromethane, ethyl acetate, hexane, and ethanol, or mixtures thereof, could be suitable.[6]
2. Data Collection:
-
A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[7]
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[2]
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[5][6]
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7]
-
The structural model is then refined by full-matrix least-squares methods against the experimental data to minimize the difference between the observed and calculated structure factors.[5]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
Visualizing Experimental and Biological Pathways
To provide context for the structural analysis, the following diagrams illustrate a typical workflow for X-ray crystallography and a relevant biological signaling pathway where pyrrolo[2,3-b]pyridine derivatives have shown activity.
Caption: Workflow for single-crystal X-ray crystallography.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer.[8]
Caption: Inhibition of the FGFR signaling pathway.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different protecting groups on the 7-azaindole nitrogen
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of the nitrogen atom on the 7-azaindole scaffold is a critical consideration in the synthesis of a vast array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The selection of an appropriate protecting group is paramount, as it must be robust enough to withstand subsequent reaction conditions while also being readily cleavable without compromising the integrity of the target molecule. This guide provides a comparative analysis of commonly employed protecting groups for the 7-azaindole nitrogen, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by several factors, including its stability to acidic, basic, and reductive/oxidative conditions, as well as the ease and efficiency of its introduction and removal. Below is a summary of the performance of four widely used protecting groups for the 7-azaindole nitrogen: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and triisopropylsilyl (TIPS).
| Protecting Group | Introduction Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Stability Profile |
| Boc | (Boc)₂O, DMAP (cat.), THF, rt, 12h | >95 | 4M HCl in Dioxane, rt, 1-4h | High | Labile to strong acids. Stable to bases, hydrogenolysis, and mild reducing agents. |
| Ts | TsCl, NaH, DMF, 0°C to rt, 3h | ~95 | Cs₂CO₃, MeOH/THF, reflux, 12h | ~88 | Stable to acidic conditions and many oxidizing and reducing agents. Cleaved by strong bases or reducing agents. |
| SEM | SEMCl, NaH, DMF, 0°C, 1h | High | TBAF, THF, rt, 2h | High | Stable to a wide range of conditions including bases and nucleophiles. Cleaved by fluoride ions or strong acids. |
| TIPS | TIPSCl, Imidazole, DMF, rt, 12h | High | TBAF, THF, rt, 2h | High | Stable to a variety of reaction conditions. Cleaved by fluoride ions. |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is a popular choice due to its ease of introduction and mild acidic cleavage, which is orthogonal to many other protecting groups.
a) Protection of 7-Azaindole with Boc Anhydride
-
Reagents: 7-Azaindole, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF).
-
Procedure: To a solution of 7-azaindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq). To this mixture, add a solution of (Boc)₂O (1.2 eq) in THF dropwise at room temperature. Stir the reaction mixture for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-Boc-7-azaindole.
b) Deprotection of N-Boc-7-Azaindole
-
Reagents: N-Boc-7-azaindole, 4M HCl in Dioxane.
-
Procedure: Dissolve N-Boc-7-azaindole (1.0 eq) in a 4M solution of HCl in dioxane. Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free 7-azaindole. A mild deprotection can also be achieved using oxalyl chloride in methanol at room temperature, with reported yields of up to 90%.[1]
Workflow for Boc Protection and Deprotection
Caption: Workflow for the protection and deprotection of 7-azaindole using a Boc group.
p-Toluenesulfonyl (Ts) Group
The tosyl group is a robust protecting group, stable to a wide range of acidic and oxidative/reductive conditions, making it suitable for multi-step syntheses.
a) Protection of 7-Azaindole with p-Toluenesulfonyl Chloride
-
Reagents: 7-Azaindole, p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH), Dimethylformamide (DMF).
-
Procedure: To a suspension of NaH (1.2 eq) in anhydrous DMF at 0°C, add a solution of 7-azaindole (1.0 eq) in DMF dropwise. Stir the mixture at 0°C for 30 minutes. Then, add a solution of TsCl (1.1 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 3 hours. Quench the reaction carefully with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give N-Ts-7-azaindole.
b) Deprotection of N-Ts-7-Azaindole
-
Reagents: N-Ts-7-azaindole, Cesium carbonate (Cs₂CO₃), Methanol (MeOH), Tetrahydrofuran (THF).
-
Procedure: Dissolve N-Ts-7-azaindole (1.0 eq) in a mixture of MeOH and THF. Add Cs₂CO₃ (3.0 eq) and reflux the mixture for 12 hours. After cooling, filter the reaction mixture and concentrate the filtrate. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the deprotected 7-azaindole.
Workflow for Ts Protection and Deprotection
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine.
While comprehensive toxicological data for this specific compound may not be fully available, information from structurally related pyrrolopyridine derivatives indicates that it should be handled as a hazardous substance.[1][2][3] Standard safety protocols must be rigorously followed to mitigate potential risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). Based on safety data for analogous compounds, this compound is presumed to be harmful if swallowed and may cause serious skin, eye, and respiratory irritation.[4][5]
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Precautionary Statement | Recommended PPE |
| Acute Toxicity, Oral (Harmful) | Harmful if swallowed.[4][5] Do not eat, drink, or smoke when using this product.[4] | No specific PPE for ingestion; prevent exposure. |
| Skin Irritation | Causes skin irritation.[4][5] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[5] |
| Eye Irritation | Causes serious eye irritation.[4][5] | Tightly fitting safety goggles or face shield.[5] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Use only in a well-ventilated area or under a chemical fume hood.[4][5] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. Adherence to institutional, local, and national regulations is mandatory.
Waste Segregation and Collection
-
Isolate Waste: Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves, absorbent materials) separately from other chemical waste streams to avoid unintended reactions.
-
Use Designated Containers: Place the waste in a designated, properly labeled, and chemically compatible container. The container must be sealed to prevent leaks or spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., GHS07 pictogram for irritant/harmful).[4]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[4][5]
-
Contain Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel to contain the spill.[4] Do not use combustible materials like paper towels without first treating the spill.
-
Collect Residue: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Environmental Release: Do not allow the chemical or contaminated materials to enter drains or waterways.[3][4]
Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[2]
-
Provide Documentation: Furnish the waste disposal service with the chemical name and any available safety data. This ensures they can handle and dispose of the material correctly.
On-Site Treatment (Expert Use Only)
In some jurisdictions, and only by trained personnel with appropriate facilities, chemical treatment before disposal may be an option. A common method for similar compounds involves incineration.
-
Solvent Dilution: Dissolve or mix the material with a combustible solvent. This must be done in a chemical fume hood.[2]
-
Incineration: The resulting mixture can be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful gases produced during combustion.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine. The following procedures are based on safety data for the parent compound, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), and general best practices for handling potentially hazardous research chemicals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of personal protective equipment.[4] However, the following PPE is recommended as a minimum standard:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[5][6][7] | To prevent eye contact which may cause serious irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][7] Thicker gloves generally offer better protection.[8] | To avoid skin contact, as the compound may cause skin irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6][7] If dust or aerosols are generated, an N95 (US) or P1 (EN 143) dust mask may be necessary.[6] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][3] |
| Protective Clothing | A laboratory coat or a disposable gown made of a material resistant to chemical permeability.[4][5][7] | To prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Handling the Compound :
-
Storage :
-
In Case of a Spill :
-
Evacuate unnecessary personnel from the area.[5]
-
Ensure the area is well-ventilated.
-
For small spills, sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[5]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or public waters.[5]
-
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local regulations. It is recommended to use a licensed chemical waste disposal service.[7]
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, properly labeled, and sealed container.[7]
-
-
Preparing for Disposal :
-
Professional Disposal :
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
